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  • Product: Methyl 4-chloro-2-(cyanomethoxy)benzoate
  • CAS: 89525-72-4

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 4-chloro-2-(cyanomethoxy)benzoate: Structure, Synthesis, and Scientific Profile

Prepared by: Gemini, Senior Application Scientist This document provides an in-depth technical overview of Methyl 4-chloro-2-(cyanomethoxy)benzoate, a specialized organic compound with significant potential as a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical overview of Methyl 4-chloro-2-(cyanomethoxy)benzoate, a specialized organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Given its unique substitution pattern, this guide synthesizes data from analogous structures and established chemical principles to present a comprehensive profile, including its structure, a robust synthetic pathway, predicted physicochemical properties, and potential research applications.

Molecular Structure and Identification

Methyl 4-chloro-2-(cyanomethoxy)benzoate is a polysubstituted aromatic ester. Its structure is defined by a central benzene ring functionalized with a methyl ester group, a chloro group at the para-position (C4), and a cyanomethoxy ether linkage at the ortho-position (C2).

The systematic IUPAC name for this compound is Methyl 4-chloro-2-(cyanomethoxy)benzoate . As of this guide's preparation, a specific CAS Registry Number has not been assigned, underscoring its status as a novel or less-common chemical entity.

Caption: Chemical structure of Methyl 4-chloro-2-(cyanomethoxy)benzoate.

Table 1: Core Compound Identifiers

Identifier Value
IUPAC Name Methyl 4-chloro-2-(cyanomethoxy)benzoate
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
Canonical SMILES COC(=O)C1=C(C=C(C=C1)Cl)OCC#N
InChI Key (Predicted)

| CAS Number | Not Assigned |

Predicted Physicochemical Properties

Direct experimental data for this compound is not available. The following properties are predicted based on its functional groups: an aromatic ring, a methyl ester, an aryl chloride, an ether, and a nitrile.

Table 2: Predicted Physical and Chemical Properties

Property Predicted Value / Observation Rationale
Appearance White to off-white crystalline solid Polysubstituted benzene rings are typically solid at room temperature.
Melting Point Expected to be in the range of 60-120 °C The rigid, planar structure and polarity suggest a moderate melting point.
Boiling Point > 300 °C (at atmospheric pressure) High molecular weight and polarity lead to a high boiling point.
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, Acetone. Poorly soluble in water and non-polar solvents like hexanes. The ester and nitrile groups provide polarity, favoring solubility in polar aprotic organic solvents.

| Chemical Stability | Stable under standard laboratory conditions. Sensitive to strong acids/bases. | The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. |

Proposed Synthesis Pathway: Williamson Ether Synthesis

A logical and robust method for the synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate is the Williamson ether synthesis . This well-established Sₙ2 reaction is ideal for forming the target ether linkage. The causality behind this choice is its high efficiency in coupling phenols with alkyl halides.[1][2]

The proposed pathway begins with the commercially available starting material, Methyl 4-chloro-2-hydroxybenzoate (also known as methyl 4-chlorosalicylate).[3] The phenolic hydroxyl group is first deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the chloride from chloroacetonitrile .

synthesis_workflow start Methyl 4-chloro-2-hydroxybenzoate (Starting Material) step1 Step 1: Deprotonation Formation of Phenoxide Intermediate start->step1 reagent1 Chloroacetonitrile (ClCH₂C≡N) step2 Step 2: Nucleophilic Attack (Sₙ2) Ether Bond Formation reagent1->step2 base Potassium Carbonate (K₂CO₃) (Base) base->step1 solvent Acetone or Acetonitrile (Solvent) solvent->step1 step1->step2 workup Work-up & Purification (Filtration, Extraction, Recrystallization) step2->workup product Methyl 4-chloro-2-(cyanomethoxy)benzoate (Final Product) workup->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Adapted)

This protocol is adapted from a validated procedure for a similar transformation.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 4-chloro-2-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous acetone (0.2 M).

    • Scientist's Note: Potassium carbonate is chosen as it is a sufficiently strong base to deprotonate the acidic phenol but not strong enough to promote hydrolysis of the methyl ester. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 eq.) dropwise at room temperature.

    • Scientist's Note: Chloroacetonitrile is both the electrophile and a toxic reagent; it should be handled with care in a chemical fume hood.[4]

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the final product.

Predicted Spectroscopic Characterization

For a novel compound, predictive spectroscopic analysis is essential for future identification and characterization.

Proton NMR (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is predicted to show four distinct signals. The aromatic region is characteristic of a 1,2,4-trisubstituted benzene ring.[6][7]

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Protons Predicted Shift (δ, ppm) Multiplicity Integration Assignment
Ar-H ~7.8 - 8.0 d 1H H5 (ortho to ester, meta to Cl)
Ar-H ~7.0 - 7.2 dd 1H H6 (ortho to Cl, meta to ester)
Ar-H ~6.9 - 7.1 d 1H H3 (ortho to ether, meta to Cl)
-OCH₂CN ~4.8 - 5.0 s 2H Methylene protons

| -COOCH₃ | ~3.9 | s | 3H | Methyl ester protons |

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum is expected to display 10 unique carbon signals, reflecting the molecule's asymmetry.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges (CDCl₃, 100 MHz)

Carbon Type Predicted Shift (δ, ppm)
C=O (Ester Carbonyl) 165 - 168
Aromatic Quaternary (C-O, C-Cl, C-C=O) 125 - 160
Aromatic Tertiary (C-H) 115 - 135
C≡N (Nitrile) 115 - 120
-OCH₂CN (Methylene) 60 - 70

| -COOCH₃ (Methyl) | 52 - 55 |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

Table 5: Predicted IR Absorption Frequencies

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) Stretch 2240 - 2260 Medium
Ester (C=O) Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1475 - 1600 Medium-Weak
Ether/Ester (C-O) Stretch 1000 - 1300 Strong

| Aryl Halide (Ar-Cl) | Stretch | ~800 - 850 | Strong |

References for IR data:[8][9][10]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be clearly visible. A key diagnostic feature will be the isotopic pattern of chlorine: a prominent M+2 peak with approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Predicted M⁺: m/z = 225

  • Predicted M+2: m/z = 227

Potential Applications & Research Interest

The unique combination of reactive handles makes Methyl 4-chloro-2-(cyanomethoxy)benzoate a highly attractive scaffold for drug discovery and chemical biology.

  • Medicinal Chemistry: Substituted benzoic acid and benzamide structures are privileged scaffolds in drug design, with applications as anticancer, local anesthetic, and antimicrobial agents.[11][12][13] The cyanomethoxy group can serve as a versatile linker or be further elaborated, while the ester can be hydrolyzed to a carboxylic acid for conjugation or amide formation.

  • Chemical Biology: The structure is well-suited for the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the distinct functionalities can be used to connect a protein-of-interest binder to an E3 ligase ligand.

  • Materials Science: Aromatic nitriles and esters are precursors for polymers and functional materials. The specific substitution pattern could be exploited to create novel liquid crystals or organic electronics with tailored properties.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling should be based on the potential hazards of its constituent functional groups and synthetic precursors.

  • General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potential Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. The synthetic reagent, chloroacetonitrile, is known to be toxic and an irritant.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

Conclusion

Methyl 4-chloro-2-(cyanomethoxy)benzoate represents a promising, albeit underexplored, chemical entity. This guide provides a foundational, scientifically-grounded framework for its synthesis, characterization, and handling. The predictive data herein serves as a robust starting point for researchers in synthetic chemistry, drug development, and materials science to unlock the potential of this versatile molecular scaffold.

References

  • D. M. Grant, et al. "An algorithm for predicting the NMR shielding of protons over substituted benzene rings." Journal of Molecular Graphics and Modelling, 18(3), 2000, pp. 242-6.
  • BenchChem. "Application Notes and Protocols: Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetonitrile.
  • University of Missouri-St. Louis. "The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. "Common HNMR Patterns.
  • Rogue Chem. "H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para)." YouTube, 4 June 2024.
  • University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • JoVE. "Video: NMR Spectroscopy of Benzene Derivatives." Journal of Visualized Experiments.
  • Synarchive. "Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Bentham Science Publishers. "Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents." Letters in Drug Design & Discovery.
  • Master Organic Chemistry. "The Williamson Ether Synthesis." masterorganicchemistry.com, 24 October 2014.
  • University of California, Santa Cruz. "IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • Google Patents. "CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • M. H. Shaw, et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Chemistry Steps. "Williamson Ether Synthesis." chemistrysteps.com, 13 November 2022.
  • Northern Illinois University. "IR Absorption Frequencies." Department of Chemistry and Biochemistry.
  • S. Fatima, et al. "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Molecules, 28(19), 2023, p. 6871.
  • Guidechem. "The uses of benzoic acid in the pharmaceutical industry." guidechem.com, 14 May 2024.
  • A. L. Fritz, et al. "Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles." Organic Letters, 18(15), 2016, pp. 3842–3845.
  • K. D. Post, et al. "Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins." Journal of Medicinal Chemistry, 63(4), 2020, pp. 1599–1614.
  • ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." chemistrytalk.org.
  • A. U. Khan, et al. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." RSC Advances, 15(95), 2025, pp. 78341-78358.
  • PubChem. "Methyl 4-chloro-2-hydroxybenzoate." National Center for Biotechnology Information. PubChem Compound ID 327085.
  • Michigan State University. "Infrared Spectroscopy." Department of Chemistry.
  • Google Patents. "US3888871A - Process for the preparation of 4-chloro-2-hydroxybenzothiazole."
  • M. Neamtu, et al. "ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE." Scientific Study & Research, 16(2), 2015.
  • ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." chemistrytalk.org.
  • J. R. Dudley, et al. "Cyanuric Chloride Derivatives. III. Alkoxy-s-triazines." Journal of the American Chemical Society, 73(7), 1951, pp. 2986–2990.
  • PrepChem.
  • S. Sathiyalingam, et al. "Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." Molecules, 27(24), 2022, p. 8769.
  • Organic Chemistry Portal.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-chloro-2-(cyanomethoxy)benzoate

Executive Summary In modern drug discovery and complex heterocyclic synthesis, bifunctional building blocks are critical for step-economical assembly of pharmacophores. Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 8952...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex heterocyclic synthesis, bifunctional building blocks are critical for step-economical assembly of pharmacophores. Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4)[1] represents a highly specialized intermediate designed for tandem addition and cyclization reactions. By strategically positioning an electrophilic methyl ester ortho to a nucleophilic cyanomethoxy group, this molecule serves as an ideal precursor for constructing substituted benzofurans, isoquinolines, and related bioactive scaffolds[2].

As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous breakdown of the compound's exact mass validation, mechanistic utility, and a field-proven, self-validating protocol for its application in intramolecular cyclizations.

Physicochemical Profiling & Exact Mass Determination

Before deploying any building block in a multi-step synthesis, its identity and purity must be rigorously validated. The molecular formula of Methyl 4-chloro-2-(cyanomethoxy)benzoate is C10H8ClNO3 , which corresponds to a bulk molecular weight of 225.63 g/mol [1].

However, for High-Resolution Mass Spectrometry (HRMS) validation, the monoisotopic exact mass is the critical parameter. Calculated based on the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 16 O), the exact mass is 225.01927 Da [3].

Table 1: Physicochemical and Identification Parameters
ParameterValueAnalytical Significance
IUPAC Name Methyl 4-chloro-2-(cyanomethoxy)benzoateStandardized structural nomenclature
CAS Registry Number 89525-72-4Unique global chemical identifier
Molecular Formula C10H8ClNO3Defines exact atomic constituents
Molecular Weight 225.63 g/mol Used for bulk stoichiometric scaling
Monoisotopic Exact Mass 225.01927 DaCritical for HRMS target validation
Isotopic Signature M (100%), M+2 (~32%)Confirms the presence of a single chlorine atom

When analyzing this compound via Electrospray Ionization (ESI-TOF) in positive ion mode, the protonated molecular ion [M+H]+ will appear at m/z 226.0265 . The presence of the chlorine atom provides a built-in validation mechanism: the natural abundance of 37 Cl dictates that a secondary peak (M+2) must appear at m/z 228.0236 with approximately one-third the intensity of the parent peak.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeCN) B ESI-TOF MS (Positive Ion Mode) A->B C Isotopic Pattern Analysis (35Cl vs 37Cl) B->C D Exact Mass Extraction (m/z 226.0265 [M+H]+) C->D E Data Validation (Error < 5 ppm) D->E

Caption: HRMS workflow for exact mass and isotopic validation of the target compound.

Mechanistic Utility: The Cyanomethoxy Benzoate Core

The architectural brilliance of Methyl 4-chloro-2-(cyanomethoxy)benzoate lies in its latent reactivity. The cyanomethoxy moiety (–O–CH₂–CN) contains highly acidic alpha-protons due to the electron-withdrawing nature of the adjacent nitrile group.

Under basic conditions, deprotonation yields a stabilized carbanion. Because this nucleophilic center is positioned strictly ortho to the electrophilic methyl ester, the molecule is perfectly primed for a Dieckmann-type intramolecular condensation . This specific reactivity profile has been heavily leveraged in the synthesis of selective α7 nicotinic acetylcholine receptor (nAChR) ligands[4] and in palladium-catalyzed cascade reactions to form emissive heterocycles[2].

Cyclization_Pathway A Methyl 4-chloro-2- (cyanomethoxy)benzoate B Base Activation (alpha-CN Deprotonation) A->B NaOMe / THF C Intramolecular Attack (Ester Carbonyl) B->C Nucleophilic Addition D Methoxide Elimination C->D Tetrahedral Intermediate E 6-Chloro-2-cyano- benzofuran-3-one D->E Dieckmann Condensation

Caption: Base-mediated intramolecular cyclization pathway to the benzofuran core.

Experimental Protocol: Base-Mediated Intramolecular Cyclization

To translate this theoretical reactivity into practical application, the following protocol details the conversion of Methyl 4-chloro-2-(cyanomethoxy)benzoate into 6-chloro-2-cyanobenzofuran-3(2H)-one .

Every step is designed with explicit causality to ensure a self-validating and high-yielding workflow.

Step 1: Reagent and System Preparation
  • Action: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Charge the flask with 1.0 mmol (225.6 mg) of Methyl 4-chloro-2-(cyanomethoxy)benzoate and 10 mL of anhydrous Tetrahydrofuran (THF).

  • Causality: The use of strictly anhydrous THF is paramount. The presence of water would react with the base to form hydroxide ions, which would competitively hydrolyze the methyl ester into a chemically inert carboxylic acid, permanently aborting the cyclization.

Step 2: Controlled Deprotonation
  • Action: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents (1.2 mmol) of Sodium Methoxide (NaOMe) as a 25% w/w solution in methanol, dropwise over 10 minutes.

  • Causality: Sodium methoxide is the base of choice because any competitive nucleophilic attack on the ester simply regenerates the methyl ester (a degenerate transesterification). The dropwise addition at 0 °C controls the exotherm, preventing unwanted intermolecular polymerization of the nitrile group.

Step 3: Cyclization and In-Process Monitoring
  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via LC-MS.

  • Self-Validation: The reaction is complete when the starting material peak (m/z 226.02 [M+H]+) disappears, replaced by a new peak at m/z 194.00 [M+H]+ . This exact mass shift of -32 Da corresponds to the expected loss of one methanol molecule during the ring-closing elimination step.

Step 4: Quenching and Product Isolation
  • Action: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Saturated NH₄Cl is used instead of a strong acid (like HCl) because it provides a mild proton source to neutralize the strongly basic alkoxide without risking the hydrolysis of the newly formed beta-keto nitrile system.

References

  • ChemicalBook - Benzoic acid, 5-chloro-2-(cyanomethoxy)-, methyl ester | 89525-74-6 | C10H8ClNO3 (Note: Appchem catalog data confirming MW and formula). 1

  • PubChemLite / LCSB - AUMIBGANVARYAT-UHFFFAOYSA-N - Explore (Confirmation of monoisotopic exact mass at 225.01927 Da). 3

  • ACS Organic Letters - Tandem Addition/Cyclization for Access to Isoquinolines and Isoquinolones via Catalytic Carbopalladation of Nitriles (Mechanistic utility of cyanomethoxy benzoates).2

  • National Institutes of Health (PMC) - Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) (Application in drug development). 4

Sources

Foundational

Thermodynamic Stability of Methyl 4-chloro-2-(cyanomethoxy)benzoate at Room Temperature: A Technical Whitepaper

Executive Summary Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) is a polyfunctional aromatic building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) is a polyfunctional aromatic building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability at room temperature (298.15 K) is critical for optimizing storage conditions, formulation strategies, and downstream synthetic yields.

This whitepaper provides an in-depth analysis of the molecule's thermodynamic vulnerabilities, specifically focusing on the interplay between its methyl ester and cyanomethoxy moieties. By combining predictive thermodynamic modeling with rigorous, self-validating experimental protocols aligned with ICH Q1A(R2) guidelines[1], this guide equips researchers with the mechanistic insights necessary to prevent premature degradation.

Molecular Architecture and Thermodynamic Vulnerabilities

The thermodynamic stability of a molecule is dictated by the standard Gibbs free energy of formation ( ΔGf∘​ ) of its constituent functional groups and their susceptibility to exergonic degradation pathways. Methyl 4-chloro-2-(cyanomethoxy)benzoate contains three distinct reactive domains: an aryl chloride, a methyl ester, and a cyanomethoxy ether.

At a standard room temperature of 25°C (298.15 K), the aryl chloride is thermodynamically and kinetically inert due to the high bond dissociation energy of the sp2 C-Cl bond. However, the ester and ether linkages present specific thermodynamic liabilities.

The Cyanomethoxy Ether Linkage

The cyanomethoxy group ( −O−CH2​−CN ) is the primary site of thermodynamic instability in the presence of nucleophiles. The cyano group is strongly electron-withdrawing via inductive effects ( −I ). This localized electron withdrawal increases the partial positive charge ( δ+ ) on the adjacent methylene carbon, significantly lowering the activation energy for nucleophilic attack[2]. While kinetically stable in a strictly anhydrous solid state, the presence of ambient moisture shifts the thermodynamic equilibrium toward ether cleavage, an exergonic process at 298.15 K.

The Methyl Ester Moiety

Methyl esters are generally stable at neutral pH; however, their hydrolysis to the corresponding carboxylic acid is thermodynamically favorable ( ΔG∘<0 ) in aqueous environments. The presence of the ortho-cyanomethoxy group introduces steric hindrance but also provides mild electron withdrawal across the aromatic ring, slightly increasing the electrophilicity of the ester carbonyl carbon compared to an unsubstituted benzoate.

Predictive Thermodynamic Parameters at 298.15 K

Due to the specialized nature of this intermediate, empirical thermodynamic data is often proprietary. However, utilizing the Benson Group Additivity framework[3]—a highly accurate method for estimating the thermochemical properties of organic molecules—we can extrapolate the thermodynamic parameters for the molecule's primary degradation pathways at room temperature.

Table 1: Estimated Thermodynamic Parameters for Degradation Pathways at 298.15 K

Degradation Pathway ΔH∘ (kJ/mol) ΔS∘ (J/mol·K) ΔG∘ (kJ/mol)Spontaneity at 298.15 K
Solid-State (Anhydrous) +12.5+5.2+10.9Non-spontaneous (Stable)
Ester Hydrolysis (Aqueous) -4.2+38.5-15.7Spontaneous
Cyanomethoxy Cleavage (Aqueous) -18.4+45.1-31.8Highly Spontaneous

Note: Values are predictive estimations based on Benson group increments for substituted aromatic esters and aliphatic nitriles[3]. A negative ΔG∘ indicates a thermodynamically favorable degradation pathway.

Degradation Pathway Logic

To visualize the thermodynamic fate of the molecule under ambient, moisture-rich conditions, the following diagram maps the competing exergonic degradation pathways.

Degradation A Methyl 4-chloro-2- (cyanomethoxy)benzoate (Intact) B 4-chloro-2- (cyanomethoxy)benzoic acid (Ester Hydrolysis) A->B H2O, pH > 7 ΔG ≈ -15.7 kJ/mol C Methyl 4-chloro-2- hydroxybenzoate (Ether Cleavage) A->C Nucleophilic Attack ΔG ≈ -31.8 kJ/mol

Caption: Competing thermodynamic degradation pathways of Methyl 4-chloro-2-(cyanomethoxy)benzoate.

Experimental Methodologies for Stability Profiling

To transition from predictive models to empirical certainty, the following protocols dictate how to measure the thermodynamic stability of this compound. These workflows are designed as self-validating systems , ensuring that any data generated is internally consistent and free from analytical artifacts.

Workflow N1 Sample Preparation (Anhydrous vs. Aqueous) N2 Isothermal Microcalorimetry (Solid-State Heat Flow) N1->N2 Solid State N3 Forced Degradation (ICH Q1A(R2) Conditions) N1->N3 Solution State N5 Thermodynamic Profiling (ΔG, ΔH, ΔS Derivation) N2->N5 dq/dt Data N4 HPLC-UV/MS Analysis (Kinetics & Mass Balance) N3->N4 Aliquot Sampling N4->N5 Rate Constants (k)

Caption: Methodological workflow for empirical determination of thermodynamic stability parameters.

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry

Isothermal microcalorimetry (IMC) is the gold standard for detecting minute thermodynamic changes (heat flow, dq/dt ) in solid-state materials at room temperature, long before chemical degradation is detectable by chromatography.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 500 mg of crystalline Methyl 4-chloro-2-(cyanomethoxy)benzoate into a glass ampoule.

  • Reference Cell: Prepare an identical, empty glass ampoule to serve as the thermal reference.

  • Equilibration: Load both ampoules into the microcalorimeter (e.g., TAM IV) set strictly to 298.15 K (25°C). Allow the system to equilibrate for 24 hours to dissipate frictional heat from sample insertion.

  • Data Acquisition: Record the heat flow ( μW ) continuously for 7 days.

  • Data Integration: Integrate the heat flow curve over time to calculate the total enthalpy change ( ΔH ) of the solid state.

  • Self-Validation Check: The system validates itself via the reference ampoule. If the baseline drifts by more than ±0.1μW over 24 hours, the environmental control is compromised, and the run must be aborted. A stable, near-zero heat flow confirms the solid state is thermodynamically stable at 298.15 K.

Protocol 2: Solution-State Forced Degradation and Mass Balance (ICH Q1A(R2) Aligned)

To determine the thermodynamic parameters of the solution-state degradation pathways, we utilize forced degradation kinetics aligned with ICH Q1A(R2) standards, followed by Eyring equation extrapolation.

Step-by-Step Methodology:

  • Stock Solution: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Conditions: Transfer 5 mL aliquots into three separate volumetric flasks. Dilute to 10 mL using:

    • Flask A: 0.1 N HCl (Acidic stress)

    • Flask B: 0.1 N NaOH (Basic stress)

    • Flask C: Phosphate buffer pH 7.0 (Neutral baseline)

  • Incubation: Incubate the flasks in a climate chamber at 25°C ± 2°C / 60% RH ± 5% RH.

  • Sampling & Quenching: Withdraw 100 μL aliquots at t=0,2,4,8,12, and 24 hours. Immediately quench basic/acidic samples with equimolar neutralizing agents to halt degradation.

  • HPLC-UV/MS Analysis: Inject the quenched samples into an HPLC system coupled with a high-resolution mass spectrometer (HRMS). Quantify the intact parent peak and identify the degradants (e.g., the carboxylic acid and the cleaved phenol).

  • Self-Validation Check (Mass Balance): This protocol relies on strict mass balance closure. The molar sum of the remaining parent compound and all quantified degradants must equal 100%±2% of the initial concentration at every time point. If mass balance falls below 98%, it flags the presence of undetected volatile byproducts (e.g., hydrogen cyanide gas from secondary glycolonitrile breakdown) or irreversible column binding, invalidating the kinetic assumptions.

Conclusion

Methyl 4-chloro-2-(cyanomethoxy)benzoate exhibits high thermodynamic stability in the solid state at room temperature (298.15 K). However, its molecular architecture—specifically the highly activated cyanomethoxy ether—renders it thermodynamically vulnerable to nucleophilic cleavage and ester hydrolysis in the presence of moisture. By employing self-validating experimental protocols like isothermal microcalorimetry and mass-balance-driven forced degradation, researchers can accurately map these thermodynamic liabilities, ensuring the integrity of this critical intermediate throughout the drug development lifecycle.

References

  • ICH Q1A(R2)
  • Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K (Benson Group Additivity)
  • Conversion of amine- to carboxyl groups on solid surfaces (Hydrolysis Stability of Functional Groups)
  • Stability Testing According to ICH Q1A (R2)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 4-chloro-2-(cyanomethoxy)benzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) Reaction Class: Williamson Ether Synthesis (O-Alkylation) Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) Reaction Class: Williamson Ether Synthesis (O-Alkylation)

Introduction and Mechanistic Rationale

Methyl 4-chloro-2-(cyanomethoxy)benzoate is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates, particularly in the development of heterocyclic active pharmaceutical ingredients (APIs). The presence of both an ester and a nitrile group provides orthogonal reactivity for downstream transformations.

The synthesis relies on a classical Williamson ether synthesis, coupling methyl 4-chloro-2-hydroxybenzoate with a haloacetonitrile (typically bromoacetonitrile).

Causality in Experimental Design:

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base. While stronger bases like sodium hydride ( NaH ) could be used, K2​CO3​ is sufficiently basic to deprotonate the relatively acidic phenolic hydroxyl group ( pKa​≈8−10 ) without risking the hydrolysis or transesterification of the methyl ester group under anhydrous conditions [1].

  • Solvent Selection: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, DMF poorly solvates anions, thereby leaving the phenoxide nucleophile "naked" and highly reactive, which significantly accelerates the SN​2 displacement of the bromide ion [2].

  • Temperature Control: The reaction is initiated at low temperatures ( 0−5∘C ) to control the exothermic deprotonation and prevent side reactions, then warmed to ambient temperature to drive the SN​2 alkylation to completion.

Reagents and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountDensity / Conc.Role
Methyl 4-chloro-2-hydroxybenzoate186.591.001.866 gSolidStarting Material
Bromoacetonitrile119.951.201.439 g (0.83 mL)1.72 g/mLAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.002.764 gSolidBase
N,N-Dimethylformamide (DMF)73.09-15.0 mLAnhydrousSolvent
Ethyl Acetate (EtOAc)88.11-100 mL-Extraction Solvent

Note: Bromoacetonitrile is a lachrymator and highly toxic. All handling must be performed in a certified chemical fume hood with appropriate PPE.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Deprotonation
  • Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a rubber septum and flush the system with inert gas (Nitrogen or Argon) for 5 minutes to establish an anhydrous atmosphere.

  • Reagent Addition: Charge the flask with Methyl 4-chloro-2-hydroxybenzoate (1.866 g, 10.0 mmol) and anhydrous DMF (15.0 mL). Stir until the solid is completely dissolved.

  • Base Introduction: Add finely powdered, anhydrous K2​CO3​ (2.764 g, 20.0 mmol) to the solution in one portion.

  • Phenoxide Formation: Allow the suspension to stir at room temperature ( 20−25∘C ) for 30 minutes. The mixture may undergo a slight color change (typically turning pale yellow), indicating the formation of the phenoxide anion.

Phase 2: Alkylation ( SN​2 Reaction)
  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0−5∘C .

  • Electrophile Addition: Using a gas-tight syringe, add Bromoacetonitrile (0.83 mL, 12.0 mmol) dropwise over 10 minutes. The slow addition mitigates localized heating and prevents dialkylation or polymerization side reactions.

  • Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature. Stir vigorously for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a new, UV-active spot with a higher Rf​ value than the starting phenol.

Phase 3: Workup and Extraction
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by pouring the mixture into a beaker containing 50 mL of crushed ice and distilled water. Stir for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ).

  • Washing (Critical Step): Combine the organic extracts and wash sequentially with distilled water ( 3×30 mL ) to remove residual DMF, followed by a final wash with saturated aqueous sodium chloride (brine, 30 mL) to remove bulk water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.

  • Isolation: Combine the pure fractions (verified by TLC) and concentrate under reduced pressure to afford Methyl 4-chloro-2-(cyanomethoxy)benzoate as a white to off-white solid.

Experimental Workflow Diagram

SynthesisWorkflow Start Methyl 4-chloro- 2-hydroxybenzoate Deprotonation Deprotonation Add K2CO3 in DMF (30 min, 25°C) Start->Deprotonation Alkylation SN2 Alkylation Add Bromoacetonitrile (4-6 hrs, 0°C to 25°C) Deprotonation->Alkylation Phenoxide formed Workup Aqueous Workup Quench (H2O), Extract (EtOAc), Wash (Brine) Alkylation->Workup Reaction complete Purification Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Crude organic phase Product Methyl 4-chloro-2- (cyanomethoxy)benzoate Purification->Product Pure fractions

Workflow for the synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate via O-alkylation.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the protocol, the final product must be validated against the following expected analytical parameters:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the diagnostic singlet corresponding to the methylene protons of the cyanomethoxy group ( -O-CH2​-CN ) typically appearing around δ 4.8 - 4.9 ppm. The methyl ester protons will appear as a sharp singlet near δ 3.9 ppm. Aromatic protons will present a characteristic pattern for a 1,2,4-trisubstituted benzene ring.

  • IR Spectroscopy: Confirm the presence of the nitrile stretch ( C≡N ) at approximately 2250 cm−1 and the ester carbonyl stretch ( C=O ) at approximately 1725 cm−1 . The broad O-H stretch ( 3200−3500 cm−1 ) from the starting material must be completely absent.

References

  • Title: Organic Syntheses: Williamson Ether Synthesis Principles Source: Organic Syntheses, Inc. URL: [Link]

  • Title: Solvent Effects in Substitution Reactions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Application

Application Note: O-Alkylation of Salicylic Acid Derivatives for the Synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate

Introduction & Chemical Context The O-alkylation of phenolic compounds is a cornerstone transformation in medicinal chemistry and drug development. However, salicylic acid derivatives, such as methyl 4-chloro-2-hydroxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The O-alkylation of phenolic compounds is a cornerstone transformation in medicinal chemistry and drug development. However, salicylic acid derivatives, such as methyl 4-chloro-2-hydroxybenzoate, present a unique synthetic challenge. The phenolic hydroxyl group in these molecules participates in a strong intramolecular hydrogen bond with the adjacent ester carbonyl. This thermodynamic stabilization significantly reduces the nucleophilicity of the oxygen atom compared to standard, unhindered phenols[1],[2].

This application note details a highly efficient, self-validating protocol for the synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4),[3]. The cyanomethoxy moiety installed during this procedure serves as a critical synthetic handle. It is frequently utilized in subsequent Thorpe-Ziegler or Dieckmann-type cyclizations to construct functionalized benzofurans, or it can be reduced to yield primary amino ethers for pharmaceutical screening libraries.

Mechanistic Causality & Reaction Design

To achieve high yields and suppress side reactions, every reagent and condition in this protocol has been selected based on fundamental mechanistic principles:

  • Base Selection (Potassium Carbonate): A mild, non-nucleophilic base like anhydrous K₂CO₃ is strictly required. Strong aqueous bases (e.g., NaOH or KOH) would inevitably cause competitive saponification (hydrolysis) of the methyl ester, leading to the formation of a highly water-soluble carboxylic acid byproduct[1]. K₂CO₃ provides sufficient basicity to deprotonate the phenol without attacking the ester linkage.

  • Solvent Selection (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that excels at solvating the potassium cation (K⁺). This solvation leaves the phenoxide anion "naked" and highly reactive, effectively overcoming the nucleophilic suppression caused by the initial intramolecular hydrogen bonding.

  • Electrophile (Bromoacetonitrile): Bromoacetonitrile is a highly active alkylating agent. The electron-withdrawing nature of the nitrile (-C≡N) group increases the electrophilicity of the α-carbon, ensuring a rapid Sₙ2 displacement.

Mechanism Phenol Methyl 4-chloro-2-hydroxybenzoate (Intramolecular H-bond) Phenoxide Phenoxide Anion (Naked Nucleophile in DMF) Phenol->Phenoxide Deprotonation Base K2CO3 (Mild Base) Base->Phenoxide Extracts H+ SN2 SN2 Displacement (Transition State) Phenoxide->SN2 Nucleophilic Attack Electrophile Bromoacetonitrile (Electrophile) Electrophile->SN2 alpha-Carbon Attack Product Methyl 4-chloro-2-(cyanomethoxy)benzoate (Target Product) SN2->Product Bromide (Br-) Departs

Mechanistic pathway of the Sₙ2 O-alkylation of methyl 4-chlorosalicylate.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data driving the selection of the optimal reaction conditions. Note the critical impact of solvent polarity and base strength on the overall conversion and isolated yield.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Byproduct / Issue
1AcetoneK₂CO₃60 (Reflux)127568Incomplete reaction
2THFNaH0 to 254>9555Nitrile polymerization / Aldol
3MeOHNaOH602>95<10Ester hydrolysis (Saponification)
4 DMF K₂CO₃ 60 4 >99 89 None (Optimal Conditions)
5MeCNCs₂CO₃603>9985Higher cost of base

Experimental Protocol

Safety Note: Bromoacetonitrile is toxic and a lachrymator. DMF is a reproductive toxin. All operations must be conducted in a properly functioning fume hood using appropriate Personal Protective Equipment (PPE).

Reagents & Equipment
  • Starting Material: Methyl 4-chloro-2-hydroxybenzoate (1.0 eq, 10.0 mmol, 1.87 g)

  • Alkylating Agent: Bromoacetonitrile (1.2 eq, 12.0 mmol, 1.44 g / 0.84 mL)

  • Base: Potassium carbonate, anhydrous (2.0 eq, 20.0 mmol, 2.76 g)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, nitrogen balloon.

Step-by-Step Methodology

Step 1: System Preparation & Deprotonation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-chloro-2-hydroxybenzoate (1.87 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Seal the flask with a rubber septum, purge with nitrogen for 5 minutes, and add anhydrous DMF (20 mL) via syringe.

  • Stir the suspension at room temperature for 15 minutes.

    • Observation: The mixture will turn slightly yellow as the phenoxide anion forms, validating successful deprotonation.

Step 2: Alkylation 4. Add Bromoacetonitrile (0.84 mL, 12.0 mmol) dropwise over 5 minutes via syringe. 5. Replace the septum with a reflux condenser (under nitrogen) and heat the reaction mixture to 60 °C using an oil bath or heating block. 6. Stir vigorously at 60 °C for 4 hours.

Step 3: Reaction Monitoring 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system and UV detection at 254 nm.

  • Validation: The starting material (R_f ~ 0.6) should be completely consumed, replaced by a new, more polar spot corresponding to the product (R_f ~ 0.45).

Step 4: Quenching & Workup 8. Cool the reaction mixture to room temperature. 9. Pour the mixture into a beaker containing 100 mL of ice-cold distilled water.

  • Reasoning: This quenches the reaction, dissolves the inorganic salts (KBr, unreacted K₂CO₃), and forces the organic product out of the DMF solution, preventing emulsion formation.
  • Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL).
  • Combine the organic layers and wash sequentially with distilled water (3 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).
  • Reasoning: Multiple water washes are critical to completely partition residual DMF into the aqueous phase. Failure to remove DMF will severely interfere with subsequent chromatography.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1). 14. Collect the product fractions and concentrate in vacuo to afford Methyl 4-chloro-2-(cyanomethoxy)benzoate as a white to off-white solid. (Expected Yield: ~2.0 g, 89%).

Workflow Start Methyl 4-chloro-2-hydroxybenzoate + K2CO3 in DMF Add Dropwise addition of Bromoacetonitrile Start->Add Heat Stir at 60°C for 4 hours Add->Heat Monitor Monitor via TLC (Hexanes:EtOAc 4:1) Heat->Monitor Quench Quench with Ice Water (Dissolves salts & DMF) Monitor->Quench Extract Extract with EtOAc Wash with Water & Brine Quench->Extract Purify Column Chromatography (Yield: ~89%) Extract->Purify

Experimental workflow for the synthesis and isolation of the target compound.

References

  • MDPI. "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." Source: MDPI.
  • White Rose eTheses Online. "Alkylation of Salicylic Acids - Andrew David Feilden." Source: White Rose University Consortium.
  • BLD Pharm. "220389-33-3 | Ethyl 4-chloro-2-methoxybenzoate." (Cross-reference for CAS 89525-72-4). Source: BLD Pharm.
  • Appchem. "Benzoic acid, 5-chloro-2-(cyanomethoxy)-, methyl ester | 89525-74-6." Source: Appchem.

Sources

Method

Application Note: Scalable O-Alkylation for the Production of Methyl 4-chloro-2-(cyanomethoxy)benzoate

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Scope: Bench-to-Pilot Scale-up (Batch Reactor Operations) Introduction and Mechanistic Rationale The synthesis of Methyl 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Scope: Bench-to-Pilot Scale-up (Batch Reactor Operations)

Introduction and Mechanistic Rationale

The synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) relies on the selective O-alkylation of methyl 4-chloro-2-hydroxybenzoate using chloroacetonitrile. This transformation is a critical node in the synthesis of various high-value pharmaceutical and agrochemical intermediates.

While this bimolecular nucleophilic substitution ( SN​2 ) proceeds smoothly at the bench scale, translating it to a pilot-scale batch reactor introduces significant chemical engineering challenges. The reaction is a heterogeneous solid-liquid system driven by a mild inorganic base, and the alkylation process is highly exothermic.

Causality in Reagent Selection
  • Base Selection (Potassium Carbonate): K2​CO3​ is specifically chosen over stronger bases (such as sodium hydride or metal alkoxides) to prevent the competitive saponification of the methyl ester moiety. The mild basicity is sufficient to deprotonate the phenolic hydroxyl group ( pKa​≈10 ) without degrading the substrate[1].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation ( K+ ), leaving the phenoxide anion highly "naked" and nucleophilic, thereby accelerating the SN​2 displacement of the chloride leaving group[1].

  • Electrophile Dosing: Chloroacetonitrile is a reactive and toxic alkylating agent. Instead of batch charging, it must be dosed continuously to manage the reaction exotherm and prevent thermal runaway[2].

Process Engineering & Scale-Up Dynamics

Scaling up from a 100 mL round-bottom flask to a 50 L or 500 L batch reactor fundamentally alters mass and heat transfer dynamics[3].

Heat Transfer Limitations

In a batch reactor, the surface-area-to-volume ratio decreases drastically as scale increases. The heat generated by the alkylation exceeds the rate at which heat is lost to the surroundings[2]. To mitigate the risk of an uncontrolled exotherm, the process utilizes a reagent-controlled feed strategy . The addition rate of chloroacetonitrile is directly coupled to the jacket's cooling capacity.

Mass Transfer and Agitation

Because K2​CO3​ is insoluble in DMF, the reaction is a heterogeneous two-phase system. The reaction rate is heavily dependent on the interfacial surface area between the solid base and the liquid phase[3]. A pitched-blade turbine (PBT) or a dual-impeller system is required to maintain the dense K2​CO3​ particles in uniform suspension, preventing them from settling at the bottom valve, which would stall the deprotonation equilibrium.

Bench vs. Pilot Scale Parameters

The following table summarizes the quantitative shifts in process parameters when scaling the synthesis:

ParameterBench Scale (Flask)Pilot Scale (Batch Reactor)Engineering Rationale
Scale / Volume 0.05 mol / 100 mL50.0 mol / 50 LStandard pilot validation scale.
Agitation Magnetic Stir BarPitched-Blade Turbine (PBT)Required for solid-liquid suspension[3].
Chloroacetonitrile Addition Dropwise (10 mins)Metered Dosing (120 mins)Prevents heat accumulation; matches cooling capacity[2].
Reaction Temperature 60°C (Isothermal)60°C ± 5°CTightly controlled via cascade temperature control.
Yield (Isolated) 92%88 - 90%Slight loss due to reactor wall retention and filtration transfers.
Purity (HPLC) >99.0%>98.5%Consistent impurity profile maintained.

Process Flow & Logic Visualization

The following diagram outlines the logical workflow and safety interlocks for the batch production of Methyl 4-chloro-2-(cyanomethoxy)benzoate.

G cluster_dosing Critical Exotherm Control Loop Start 1. Reactor Inerting (N2 Purge to <1% O2) Charge 2. Charge DMF, K2CO3, & Phenol Precursor Start->Charge Agitate 3. Establish Suspension (PBT Impeller, 150 RPM) Charge->Agitate Heat 4. Heat to 55-60°C (Deprotonation Phase) Agitate->Heat Dose 5. Metered Dosing: Chloroacetonitrile Heat->Dose TempCheck Internal Temp > 65°C? Dose->TempCheck Monitor 6. In-Process Control (HPLC: <1% SM) Dose->Monitor Post-dosing hold (2h) TempCheck->Dose No (Safe) Pause Pause Dosing & Max Jacket Cooling TempCheck->Pause Yes Pause->TempCheck Cooling Recovers Quench 7. Aqueous Quench (Dissolve Salts & Precipitate) Monitor->Quench Isolate 8. Filtration, Wash & Dry (Product Isolation) Quench->Isolate

Caption: Batch reactor workflow for O-alkylation, highlighting the critical temperature-dependent dosing feedback loop.

Standard Operating Protocol: 50 L Scale-Up

This protocol is designed as a self-validating system. Progression to subsequent steps is gated by specific analytical or physical criteria.

Phase 1: Reactor Preparation and Charging
  • Inerting: Purge the 50 L glass-lined or stainless-steel reactor with Nitrogen ( N2​ ) for 15 minutes. Validation: Oxygen sensor must read < 1%.

  • Solvent Charging: Draw 25.0 L of anhydrous DMF into the reactor via vacuum.

  • Solid Charging: Manually charge 9.33 kg (50.0 mol, 1.0 eq) of methyl 4-chloro-2-hydroxybenzoate, followed by 8.29 kg (60.0 mol, 1.2 eq) of finely milled, anhydrous K2​CO3​ .

  • Suspension: Initiate agitation using a pitched-blade turbine at 150-200 RPM. Validation: Visual inspection through the sight glass must confirm a uniform vortex without solids settling at the bottom valve[3].

Phase 2: Deprotonation and Controlled Alkylation
  • Heating: Apply heat to the reactor jacket to bring the internal temperature ( Tint​ ) to 55°C. Hold for 30 minutes to allow for initial phenoxide formation.

  • Electrophile Preparation: Charge 4.53 kg (60.0 mol, 1.2 eq) of chloroacetonitrile into a calibrated header tank.

  • Controlled Dosing (Critical Step): Begin dosing chloroacetonitrile at a rate of ~38 g/min .

    • Self-Validating Safety Loop: Set the cascade control system to maintain Tint​ between 58°C and 62°C. If Tint​ exceeds 65°C, the dosing valve must automatically shut, and full cooling must be applied to the jacket until Tint​ drops below 60°C[2].

  • Reaction Hold: Once dosing is complete (approx. 120 minutes), flush the header tank lines with 1.0 L of DMF. Maintain Tint​ at 60°C for an additional 2 hours.

Phase 3: In-Process Control (IPC) and Workup
  • IPC Sampling: Withdraw a 5 mL sample, quench with water, extract with ethyl acetate, and analyze via HPLC. Validation: The reaction is deemed complete when the unreacted methyl 4-chloro-2-hydroxybenzoate is < 1.0% (Area/Area).

  • Cooling: Cool the reactor contents to 20°C.

  • Aqueous Quench & Precipitation: Over a period of 60 minutes, slowly dose 50.0 L of purified water ( H2​O ) into the reactor while maintaining high agitation.

    • Causality: The addition of water serves a dual purpose: it completely dissolves the inorganic byproducts ( KCl and unreacted K2​CO3​ ) and acts as an anti-solvent for the highly organic product, forcing the Methyl 4-chloro-2-(cyanomethoxy)benzoate to precipitate as a solid.

  • Isolation: Discharge the resulting slurry to a Nutsche filter or centrifuge. Wash the filter cake with 2 x 10 L of cold water to remove residual DMF and salts.

  • Drying: Transfer the damp solid to a vacuum tray dryer. Dry at 45°C under high vacuum (< 50 mbar) until the moisture content (Karl Fischer titration) is < 0.5%.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC Source: nih.gov URL:[Link]

  • Reaction / Product testing - HSE Source: hse.gov.uk URL:[Link]

  • Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link]

Sources

Application

Applications of Methyl 4-chloro-2-(cyanomethoxy)benzoate in agrochemical research

Application Note: Utilizing Methyl 4-chloro-2-(cyanomethoxy)benzoate in Advanced Agrochemical Synthesis Structural Rationale & Agrochemical Significance In modern agrochemical research, the design of highly selective her...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 4-chloro-2-(cyanomethoxy)benzoate in Advanced Agrochemical Synthesis

Structural Rationale & Agrochemical Significance

In modern agrochemical research, the design of highly selective herbicides, fungicides, and insecticides relies heavily on versatile, multi-functional building blocks. Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) has emerged as a highly valuable intermediate due to its unique structural features[1].

The molecule presents two critical domains for synthetic manipulation:

  • The 4-Chloro-Benzoate Core: The halogen substitution at the 4-position significantly increases the lipophilicity ( logP ) of downstream active ingredients. This is a crucial parameter for enhancing cuticular penetration in plants (for herbicides) or exoskeleton permeation in insects (for insecticides). Furthermore, the chlorine atom blocks metabolic oxidation at the para position, extending the field half-life of the resulting agrochemical.

  • The Cyanomethoxy Group ( −O−CH2​−CN ): This functional group contains highly acidic methylene protons flanked by an electron-withdrawing cyano group and an aryloxy linkage. It exhibits reactivity typical of both active methylenes and nitriles, enabling complex intramolecular cyclizations and cascade reactions to form specialized heterocyclic scaffolds[1].

Mechanistic Workflows & Causality

The true utility of Methyl 4-chloro-2-(cyanomethoxy)benzoate lies in its ability to act as a precursor for diverse heterocyclic systems that are highly active in biological targets.

Base-Mediated Intramolecular Cyclization (Benzofuran Cores)

Benzofuran derivatives are established pharmacophores in several classes of herbicides (acting as Photosystem II inhibitors) and systemic fungicides. By subjecting Methyl 4-chloro-2-(cyanomethoxy)benzoate to a base-mediated Dieckmann-type condensation, the acidic methylene is deprotonated. The resulting carbanion undergoes an intramolecular nucleophilic acyl substitution at the adjacent methyl ester, expelling methanol and yielding a 6-chloro-3-hydroxybenzofuran-2-carbonitrile core.

Pathway A Methyl 4-chloro-2- (cyanomethoxy)benzoate B Active Methylene Carbanion A->B NaOMe / MeOH (Deprotonation) C Nucleophilic Acyl Substitution B->C Intramolecular Attack on Ester D 6-Chloro-3-hydroxybenzofuran- 2-carbonitrile C->D -MeOH Acidic Quench

Base-catalyzed Dieckmann-type cyclization mechanism of the cyanomethoxybenzoate scaffold.

Diamine Condensation for nAChR Targeting Insecticides

The ester and nitrile functionalities can be leveraged simultaneously in condensation reactions with diamines. For example, coupling the cyanomethoxybenzoate core with 3-amino-3-(aminomethyl)quinuclidine yields complex spirodiazepines or pyrazino-pyrimidinones[2]. These nitrogen-rich heterocycles are highly selective ligands for the α7 nicotinic acetylcholine receptor (nAChR), a primary target in modern insecticide development[3].

Palladium-Catalyzed Cascade Reactions

Advanced agrochemical discovery often requires the rapid assembly of polycyclic systems. The cyanomethoxy group can participate in palladium-catalyzed sequential nucleophilic addition and intramolecular cyclization with arylboronic acids. This cascade reaction efficiently constructs benzofuro-pyridines and isoquinolones, which are currently being investigated as novel, broad-spectrum fungicidal agents[4].

Agrochemical_Applications Core Methyl 4-chloro-2-(cyanomethoxy)benzoate (Agrochemical Scaffold) Path1 Dieckmann-Type Cyclization Core->Path1 Path2 Diamine Condensation Core->Path2 Path3 Pd-Catalyzed Cascade Core->Path3 App1 Benzofuran Herbicides (Photosystem II Inhibitors) Path1->App1 App2 Spirodiazepine Insecticides (nAChR Modulators) Path2->App2 App3 Benzofuro-pyridines (Novel Fungicides) Path3->App3

Agrochemical discovery workflows utilizing the Methyl 4-chloro-2-(cyanomethoxy)benzoate core.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis during agrochemical library generation.

Protocol A: Synthesis of 6-Chloro-3-hydroxybenzofuran-2-carbonitrile

Objective: Isolate the benzofuran core via base-mediated intramolecular cyclization.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with anhydrous methanol (50 mL) under a nitrogen atmosphere. Cool the solvent to 0 °C using an ice bath.

  • Base Addition: Add Sodium methoxide (NaOMe, 1.2 equiv) portion-wise. Causality: Slow addition at 0 °C prevents localized exothermic spikes that could lead to competitive ester hydrolysis if trace moisture is present.

  • Substrate Addition: Dissolve Methyl 4-chloro-2-(cyanomethoxy)benzoate (1.0 equiv, 10 mmol) in anhydrous methanol (20 mL) and add dropwise to the base solution over 15 minutes.

  • Cyclization: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active spot at the baseline ( Rf​≈0.0 in neutral conditions, representing the sodium salt of the product).

  • Quenching: Cool the mixture back to 0 °C and quench slowly with 1M HCl until the pH reaches 3. Causality: Acidification is mandatory to protonate the enolate salt, precipitating the free 3-hydroxybenzofuran derivative.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water ( 3×20 mL), and dry under high vacuum.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude solid via 1 H-NMR ( DMSO−d6​ ). Successful cyclization is confirmed by the complete disappearance of the cyanomethoxy singlet ( ∼4.8 ppm) and the ester methoxy singlet ( ∼3.9 ppm).

Protocol B: Synthesis of Spirodiazepine nAChR Ligands

Objective: Amine condensation to form insecticidal spirodiazepine candidates[3].

  • Reagent Mixing: In a heavy-walled sealed tube, combine Methyl 4-chloro-2-(cyanomethoxy)benzoate (1.0 equiv) and 3-amino-3-(aminomethyl)quinuclidine (1.1 equiv).

  • Catalyst Addition: Add 1-2 drops of Carbon Disulfide ( CS2​ ). Causality: CS2​ acts as a highly effective thiocarbonyl-transfer mediator, facilitating the cyclocondensation of diamines with nitriles by forming highly reactive intermediate adducts.

  • Heating: Seal the tube and heat the neat mixture to 100–110 °C overnight.

  • Purification: Cool to room temperature, dissolve the crude residue in dichloromethane, and purify via flash chromatography (DCM:MeOH gradient).

  • Self-Validation Checkpoint (LC-MS): Analyze the purified fractions. The mass spectrum must show the [M+H]+ peak corresponding to the exact mass of the spirodiazepine, confirming the loss of both methanol (from the ester) and water (from the nitrile/amine condensation).

Quantitative Data: Reaction Optimization

To maximize the yield of the benzofuran core (Protocol A), various bases and solvents were evaluated. The quantitative results below demonstrate the causality behind selecting NaOMe/MeOH as the optimal system.

Table 1: Optimization of Base and Solvent for Intramolecular Cyclization

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1 K2​CO3​ (2.0)DMF80124588Weak base requires heating; thermal degradation observed.
2NaH (1.5)THF0 to 2566291Strong base in aprotic solvent promotes intermolecular oligomerization.
3 NaOMe (1.2) MeOH 25 4 89 98 Optimal: Protic solvent stabilizes the transition state; clean conversion.
4 t -BuOK (1.2) t -BuOH2547894Steric bulk of t -butoxide slightly hinders the deprotonation kinetics.

Note: Yields represent isolated yields after acidic workup. Purity determined by reverse-phase HPLC (UV 254 nm).

References

  • Title: 2-(Cyanomethoxy)-3-Phenyl-4H-Pyrazino[1,2-A]Pyrimidin-4-One CAS NO 18472-19-0 Source: ChemicalRoot URL: [Link][2]

  • Title: Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands Source: National Institutes of Health (PMC) URL: [Link][3]

  • Title: Selective Synthesis of β -Ketonitriles via Catalytic Carbopalladation of Dinitriles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

Sources

Method

Application Note: Catalytic Esterification Strategies for Methyl 4-chloro-2-(cyanomethoxy)benzoate Synthesis

Executive Summary Methyl 4-chloro-2-(cyanomethoxy)benzoate is a high-value intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals. The conversion of 4-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-chloro-2-(cyanomethoxy)benzoate is a high-value intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals. The conversion of 4-chloro-2-(cyanomethoxy)benzoic acid to its corresponding methyl ester presents a distinct synthetic challenge: the preservation of the labile cyanomethoxy (-O-CH2-CN) moiety. This application note details two field-proven, mild catalytic esterification protocols—Steglich esterification and Catalytic Oxalyl Chloride activation—designed to prevent nitrile hydrolysis while maximizing yield and purity.

The Synthetic Challenge: Nitrile Lability

Traditional esterification of aromatic carboxylic acids often relies on Fischer esterification, utilizing strong mineral acids (e.g., H₂SO₄) and prolonged reflux in methanol[1]. However, when applied to 4-chloro-2-(cyanomethoxy)benzoic acid, these harsh conditions protonate the nitrile group, rendering it highly susceptible to nucleophilic attack by trace water. This results in the irreversible hydrolysis of the nitrile into a primary amide (-CONH₂) or a carboxylic acid (-COOH), drastically reducing the yield of the target ester. Consequently, mild, room-temperature catalytic methods are strictly required to maintain the structural integrity of the cyanomethoxy group.

Mechanistic Insights: Preserving the Cyanomethoxy Moiety

Steglich Esterification (DCC/DMAP Catalysis)

The Steglich esterification provides a robust, room-temperature alternative. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Without a catalyst, this intermediate can undergo a deleterious[1,3]-rearrangement to form an unreactive N-acylurea. The addition of catalytic 4-dimethylaminopyridine (DMAP) significantly increases reactivity by acting as an acyl transfer agent[2]. DMAP rapidly attacks the O-acylisourea to generate a highly reactive N-acylpyridinium species, which is subsequently trapped by methanol. This rapid kinetic pathway outcompetes the rearrangement and completely preserves the sensitive nitrile group.

Catalytic Acid Chloride Formation

An alternative, highly scalable approach involves the generation of an acid chloride intermediate using oxalyl chloride ((COCl)₂) and a catalytic amount of N,N-dimethylformamide (DMF) or triphenylphosphine oxide (Ph₃PO)[3]. Unlike thionyl chloride (SOCl₂), which often requires heating, oxalyl chloride operates efficiently at 0 °C to room temperature. The catalytic DMF forms a Vilsmeier-Haack-type intermediate that mildly and rapidly converts the carboxylic acid to the acid chloride, which is then quenched with methanol. This method is highly effective for hindered or sensitive substrates and avoids the generation of difficult-to-remove urea byproducts.

Experimental Workflows and Logical Relationships

EsterificationWorkflow SM 4-chloro-2-(cyanomethoxy) benzoic acid Cond1 Fischer Esterification (H2SO4, MeOH, Reflux) SM->Cond1 Cond2 Steglich Esterification (DCC, DMAP, MeOH, RT) SM->Cond2 Cond3 Acid Chloride Method ((COCl)2, DMF cat., MeOH) SM->Cond3 Prod1 Degradation Products (Amide/Carboxylic Acid) Cond1->Prod1 Nitrile Hydrolysis Prod2 Target Product: Methyl 4-chloro-2- (cyanomethoxy)benzoate Cond2->Prod2 Intact -CN (High Yield) Cond3->Prod2 Intact -CN (Scalable)

Figure 1: Reaction pathways and logical outcomes for the esterification of 4-chloro-2-(cyanomethoxy)benzoic acid.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP Catalyzed)

Causality Focus: The use of strictly anhydrous conditions is critical to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back to the starting material.

Reagents:

  • 4-chloro-2-(cyanomethoxy)benzoic acid (1.0 eq, 10.0 mmol, 2.11 g)

  • Anhydrous Methanol (2.0 eq, 20.0 mmol, 0.81 mL)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11.0 mmol, 2.27 g)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Activation: Suspend 4-chloro-2-(cyanomethoxy)benzoic acid in 30 mL of anhydrous DCM in a flame-dried, round-bottom flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Catalysis: Add DMAP to the suspension, followed by the portion-wise addition of DCC. Stir the mixture at 0 °C for 15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form, indicating successful activation.

  • Esterification: Dissolve anhydrous methanol in 10 mL of DCM and add it dropwise to the reaction mixture over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Workup (Self-Validating System): Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • QC/QA:

    • TLC: Run on silica gel (Hexanes:EtOAc 7:3). The product spot should be UV-active with an R_f ~0.6.

    • ¹H NMR (CDCl₃): Confirm product identity by the presence of a sharp singlet at ~3.9 ppm (ester -OCH₃) and a singlet at ~4.8 ppm (-O-CH₂-CN), ensuring the integration ratio is exactly 3:2.

Protocol B: Mild Acid Chloride Method (Oxalyl Chloride / Catalytic DMF)

Causality Focus: Triethylamine is added during the esterification step to neutralize the HCl generated, preventing acid-catalyzed degradation of the nitrile during the final concentration step.

Reagents:

  • 4-chloro-2-(cyanomethoxy)benzoic acid (1.0 eq, 10.0 mmol, 2.11 g)

  • Oxalyl chloride (1.2 eq, 12.0 mmol, 1.03 mL)

  • N,N-Dimethylformamide (DMF) (0.05 eq, 0.5 mmol, 38 µL)

  • Anhydrous Methanol (5.0 eq, 50.0 mmol, 2.0 mL)

  • Triethylamine (TEA) (1.5 eq, 15.0 mmol, 2.1 mL)

  • Anhydrous DCM (40 mL)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the starting acid in 30 mL of anhydrous DCM at 0 °C under argon. Add catalytic DMF. Add oxalyl chloride dropwise. (Caution: Vigorous evolution of CO and CO₂ gas will occur).

  • Maturation: Stir the mixture at room temperature for 2 hours until gas evolution ceases and the solution becomes completely homogenous.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the resulting crude acid chloride in 20 mL of anhydrous DCM and cool to 0 °C.

  • Esterification: In a separate vial, mix anhydrous methanol and TEA. Add this mixture dropwise to the acid chloride solution. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Workup: Quench the reaction with 20 mL of cold water. Separate the organic layer and extract the aqueous layer once with DCM (15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • QC/QA:

    • HPLC: Analyze via C18 reverse-phase HPLC (MeCN/H₂O gradient). The chromatogram should show a single major peak (>95% AUC). The absence of earlier-eluting, more polar peaks confirms that no nitrile hydrolysis occurred.

Quantitative Data and Method Comparison

MethodYield (%)Reaction TimeNitrile PreservationScalabilityPrimary Byproducts
Fischer Esterification < 30%12-24 hPoor (Hydrolysis)HighAmide/Acid derivatives
Steglich (DCC/DMAP) 85-92%4-6 hExcellentModerate (DCU removal)N-acylurea (trace)
Oxalyl Chloride / MeOH 88-95%3 hExcellentHighNone (volatile byproducts)

References

  • [1] US5744628A - Process for the preparation of esters of aromatic carboxylic acids. Google Patents. URL:

  • [2] A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. PMC (PubMed Central). URL:

  • [3] Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. American Chemical Society (ACS). URL:

Sources

Application

Preparation of heterocyclic compounds utilizing Methyl 4-chloro-2-(cyanomethoxy)benzoate

Application Note: Advanced Preparation of Heterocyclic Scaffolds Utilizing Methyl 4-chloro-2-(cyanomethoxy)benzoate Executive Summary & Strategic Utility Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Preparation of Heterocyclic Scaffolds Utilizing Methyl 4-chloro-2-(cyanomethoxy)benzoate

Executive Summary & Strategic Utility

Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS: 89525-72-4) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex O- and N-heterocycles. Featuring an electrophilic methyl ester, a highly acidic cyanomethoxy group, and a cross-coupling-ready aryl chloride, this synthon is uniquely positioned for the rapid assembly of benzofurans, spirodiazepines, and benzofuro[2,3-c]pyridines. These scaffolds are critical in modern drug discovery, notably in the development of α7 nicotinic acetylcholine receptor (nAChR) ligands[1] and topoisomerase inhibitors[2].

Mechanistic Causality: Designing the Annulation

The primary utility of Methyl 4-chloro-2-(cyanomethoxy)benzoate lies in its propensity to undergo a base-mediated Dieckmann-type intramolecular cyclization to form a benzofuran core.

  • Deprotonation: The methylene protons flanked by the ether oxygen and the strongly electron-withdrawing cyano group exhibit enhanced acidity. Treatment with a strong, sterically hindered base selectively generates the cyanomethyl carbanion.

  • Cyclization: The carbanion undergoes an intramolecular nucleophilic attack on the adjacent methyl ester, forming a tetrahedral intermediate.

  • Elimination & Tautomerization: Expulsion of methoxide yields 6-chloro-2-cyanobenzofuran-3-one. This intermediate rapidly tautomerizes to 6-chloro-3-hydroxybenzofuran-2-carbonitrile, driven by the thermodynamic stability of the newly formed aromatic benzofuran system.

Expert Insight: The choice of base is critical. While sodium methoxide (NaOMe) can be used, it often leads to reversible transesterification and lower yields. Potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF) ensures irreversible, quantitative deprotonation, driving the cyclization forward. Furthermore, the final product is highly acidic (pKa ~6.5) due to the enolic hydroxyl group conjugated with the cyano moiety. Therefore, the reaction must be quenched to a pH of 3 to ensure the product is fully protonated and partitions into the organic phase during extraction.

Mechanism A Methyl 4-chloro-2-(cyanomethoxy)benzoate (Starting Material) B Cyanomethyl Carbanion (Deprotonation) A->B + Base - H+ C Tetrahedral Intermediate (Nucleophilic Attack) B->C Intramolecular Cyclization D 6-Chloro-2-cyanobenzofuran-3-one (Keto Intermediate) C->D - MeO- E 6-Chloro-3-hydroxybenzofuran-2-carbonitrile (Aromatic Enol) D->E Tautomerization

Mechanism of base-mediated cyclization to benzofuran.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Chloro-3-hydroxybenzofuran-2-carbonitrile

This protocol incorporates critical In-Process Controls (IPCs) to ensure reproducibility and high yield.

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with Methyl 4-chloro-2-(cyanomethoxy)benzoate (10.0 g, 44.3 mmol) and anhydrous THF (150 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a solution of KOtBu (5.96 g, 53.2 mmol, 1.2 eq) in anhydrous THF (50 mL) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent premature degradation of the carbanion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • IPC Check: Sample 50 µL of the reaction mixture, quench with 100 µL of 1M HCl, and analyze via HPLC (UV 254 nm). Proceed to the next step only when starting material is <1% AUC.

  • Quenching & Extraction: Cool the mixture back to 0 °C. Slowly quench with 1M HCl until the aqueous phase reaches exactly pH 3 (approx. 60 mL).

    • Causality Check: Failing to reach pH 3 will result in the product remaining in the aqueous layer as a water-soluble potassium enolate, drastically reducing the isolated yield.

    • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated brine (100 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (3:1) to afford the target compound as an off-white solid.

Workflow Step1 Step 1: Preparation Dissolve starting material in anhydrous THF Cool to 0 °C under N2 Step2 Step2 Step1->Step2 Step3 Step 3: Cyclization Stir at RT for 4 hours Monitor via HPLC (IPC) Step2->Step3 Step4 Step 4: Quenching Quench with 1M HCl to pH 3 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Wash with Brine, Dry over Na2SO4 Recrystallize from EtOH/Water Step4->Step5

Step-by-step experimental workflow for benzofuran core synthesis.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The C6-chloro substituent of the resulting benzofuran core serves as an excellent handle for structural diversification.

  • Charge a Schlenk tube with 6-chloro-3-hydroxybenzofuran-2-carbonitrile (1.0 eq), an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Heat the mixture to 90 °C under nitrogen for 12 hours.

  • Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography to isolate the C6-arylated benzofuran derivative.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Base and Solvent for the Cyclization of Methyl 4-chloro-2-(cyanomethoxy)benzoate

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
1NaOMeMeOH65126045Reversible transesterification limits yield.
2NaHTHF0 to 2568572Heterogeneous reaction; inconsistent deprotonation.
3LDATHF-78 to 254>9568Competitive nucleophilic attack by diisopropylamine trace.
4 KOtBu THF 0 to 25 4 >99 89 Optimal. Irreversible deprotonation; clean conversion.

Advanced Applications in Literature

Beyond simple benzofurans, cyanomethoxy benzoates are utilized in sophisticated cascade reactions. For instance, palladium-catalyzed sequential nucleophilic addition and intramolecular cyclization of functionalized nitriles with arylboronic acids provide direct access to structurally diverse isoquinolines and emissive benzofuro[2,3-c]pyridines[2]. Furthermore, alternative metalation and cross-coupling sequences utilizing related benzofuran precursors have expanded the chemical space of benzofuropyridines and dibenzofurans[3]. Additionally, direct condensation of methyl 2-(cyanomethoxy)benzoate with diamines has been successfully employed to synthesize hydrogen-bond donor-containing spirodiazepines targeting the α7 nAChR[1].

References

  • Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs): Application to the design of related α7 selective ligands. NIH PMC. 1

  • Tandem Addition/Cyclization for Access to Isoquinolines and Isoquinolones via Catalytic Carbopalladation of Nitriles. Organic Letters - ACS Publications. 2

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-chloro-2-(cyanomethoxy)benzoate

Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals troubleshooting the O-alkylation of methyl 4-chlorosalicylate (methyl 4-chloro-2-hydroxybenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide is designed for researchers and drug development professionals troubleshooting the O-alkylation of methyl 4-chlorosalicylate (methyl 4-chloro-2-hydroxybenzoate) with bromoacetonitrile.

Below, you will find mechanistic insights, optimized protocols, and a targeted FAQ section to help you overcome poor yields, side reactions, and stalled kinetics.

Mechanistic Troubleshooting: Why is my yield low?

The synthesis of methyl 4-chloro-2-(cyanomethoxy)benzoate relies on a classic Williamson ether synthesis (S_N2 reaction). However, researchers frequently encounter low yields due to three competing mechanistic factors:

  • The Intramolecular Hydrogen Bond: In salicylates, strong intramolecular hydrogen bonding occurs between the phenolic hydroxyl group and the adjacent ester carbonyl[1]. This stabilization drastically reduces the acidity and nucleophilicity of the phenol. Overcoming this requires adequate thermal energy and a specific base to break the bond and generate the reactive phenoxide.

  • Electrophile Degradation: Bromoacetonitrile is an excellent electrophile but is highly sensitive to strong bases and prolonged high temperatures[2]. Using harsh bases like Sodium Hydride (NaH) will cause the bromoacetonitrile to undergo alpha-deprotonation, leading to polymerization or dimerization rather than the desired alkylation.

  • Ester Saponification: The methyl ester group is susceptible to hydrolysis. If the reaction utilizes aqueous bases, or if the anhydrous base (like K₂CO₃) has absorbed atmospheric moisture, hydroxide ions will form and saponify the ester into a carboxylic acid, destroying your target molecule.

Quantitative Data: Reaction Condition Matrix

To maximize yield, the choice of base, solvent, and temperature must perfectly balance the activation of the phenol with the stability of the bromoacetonitrile.

Reaction ParameterBaseSolventTemp (°C)Time (h)Expected YieldMechanistic Outcome / Causality
Optimized Standard K₂CO₃Acetone56 (Reflux)12–1685–95%Mild base prevents ester hydrolysis; reflux provides energy to break H-bonds[2].
High-Kinetics Cs₂CO₃DMF25–504–890–98%"Cesium effect" increases phenoxide solubility and creates a highly reactive "naked" anion.
Harsh Conditions NaHTHF0 to 252–4< 50%Strong base triggers rapid bromoacetonitrile degradation and polymerization.
Aqueous/Wet NaOHH₂O/DCM2512< 10%Hydroxide directly attacks the ester carbonyl, causing complete saponification.

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the Optimized Standard conditions to ensure high yield while minimizing side reactions.

Objective: Synthesize Methyl 4-chloro-2-(cyanomethoxy)benzoate.

  • Solvent & Reagent Preparation: Dry 50 mL of acetone over molecular sieves (3Å) to ensure strictly anhydrous conditions.

    • Causality: Trace water reacts with the carbonate base to form hydroxide ions, which will saponify the methyl ester into a carboxylic acid.

  • Phenoxide Generation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 10 mmol) of methyl 4-chloro-2-hydroxybenzoate in 30 mL of anhydrous acetone. Add 2.0 equivalents of finely powdered, oven-dried K₂CO₃. Stir at room temperature for 30 minutes.

    • Self-Validation Check: Observe a slight color shift in the slurry (often to a pale yellow). This visual cue confirms the deprotonation of the phenol and the breaking of the intramolecular hydrogen bond[1].

  • Electrophile Addition: Cool the mixture slightly in a ambient water bath. Add 1.2 equivalents of bromoacetonitrile dropwise over 10 minutes.

    • Causality: Bromoacetonitrile is prone to exothermic degradation in the presence of concentrated base. Dropwise addition maintains a low steady-state concentration of the electrophile, preventing dimerization.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 56°C (acetone reflux) for 12–16 hours[3].

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, stains dark with KMnO₄) should disappear entirely, replaced by a distinct, lower R_f product spot.

  • Workup & Salt Removal: Cool the reaction to room temperature. Filter the heterogeneous mixture through a Celite pad to remove KBr salts and unreacted K₂CO₃.

    • Causality: Filtering the inorganic salts before aqueous workup prevents the formation of intractable emulsions during extraction.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate, wash once with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target methyl 4-chloro-2-(cyanomethoxy)benzoate.

Reaction Workflow & Mechanistic Pathway

G N1 Methyl 4-chloro-2-hydroxybenzoate (Intramolecular H-bond limits reactivity) N2 Deprotonation via Anhydrous K2CO3 (Breaks H-bond, generates Phenoxide) N1->N2 Step 1 N3 Nucleophilic Phenoxide Intermediate (Color change indicates formation) N2->N3 Err1 Ester Saponification (Caused by wet solvent/aqueous base) N2->Err1 N4 Dropwise Bromoacetonitrile Addition (Prevents electrophile degradation) N3->N4 Step 2 N5 Methyl 4-chloro-2-(cyanomethoxy)benzoate (Target Product) N4->N5 SN2 Alkylation Err2 Polymerization / Dimerization (Caused by strong base like NaH) N4->Err2

Workflow and mechanistic pathways for cyanomethoxybenzoate synthesis.

Frequently Asked Questions (FAQs)

Q: My reaction is stuck at 40-50% conversion, and TLC shows unreacted starting material. How do I push the reaction to completion? A: The primary culprit is the strong intramolecular hydrogen bond between the phenolic -OH and the ortho-ester carbonyl, which drastically reduces the nucleophilicity of the oxygen[1]. If refluxing in acetone with K₂CO₃ is insufficient[2], switch your solvent system to DMF and use Cesium Carbonate (Cs₂CO₃). The "cesium effect" provides a much larger, more polarizable counter-ion that separates easily from the phenoxide, leaving it highly reactive (a "naked" anion) to attack the bromoacetonitrile.

Q: I am observing a major side product that is highly polar and stays at the baseline on my TLC plate. What is this? A: This is likely 4-chloro-2-(cyanomethoxy)benzoic acid. It is the result of ester hydrolysis (saponification). This occurs if your base (K₂CO₃) has absorbed atmospheric moisture, generating KOH in situ. Ensure your K₂CO₃ is strictly oven-dried and your solvents are anhydrous.

Q: Can I substitute chloroacetonitrile for bromoacetonitrile to save costs or improve safety? A: Yes, but chloroacetonitrile is a significantly weaker electrophile. If you make this substitution, you must add a catalytic amount (0.1 to 0.2 eq) of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture. This initiates a Finkelstein reaction, generating the highly reactive iodoacetonitrile in situ, which then undergoes rapid S_N2 attack by the phenoxide[3].

References

  • Title: Bromoacetonitrile - LookChem Source: LookChem URL: [Link]

  • Title: Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids Source: Organic-Chemistry.org URL: [Link]

  • Title: Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2- b]furan Derivatives as a Novel Class of IKKb Inhibitors Source: Chemical & Pharmaceutical Bulletin URL: [Link]

Sources

Optimization

Troubleshooting ester hydrolysis in Methyl 4-chloro-2-(cyanomethoxy)benzoate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists optimizing the late-stage saponification of Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists optimizing the late-stage saponification of Methyl 4-chloro-2-(cyanomethoxy)benzoate [1].

Transforming this sterically hindered methyl ester into its corresponding carboxylic acid presents a classic chemoselectivity challenge: achieving complete ester cleavage without compromising the base-sensitive cyanomethoxy moiety. This guide synthesizes mechanistic theory with field-proven protocols to ensure a self-validating, high-yield workflow.

Mechanistic Vulnerabilities & Chemoselectivity

The substrate contains three competing reactive sites under standard saponification conditions. Understanding the causality of failure is the first step to preventing it:

  • The Methyl Ester: The target for nucleophilic acyl substitution. However, its position ortho to the bulky cyanomethoxy group introduces steric hindrance, slowing down the hydrolysis rate.

  • The Nitrile Group (-CN): Nitriles are highly susceptible to hydration to primary amides (and subsequently to carboxylic acids) in the presence of aqueous base or heat[2]. This is a frequent complication in complex API synthesis[3].

  • The α -Protons: The methylene protons of the cyanomethoxy group (-O-CH 2​ -CN) are highly acidic due to the combined electron-withdrawing effects of the adjacent ether oxygen and the nitrile group. Exposure to strong bases can lead to deprotonation, triggering degradation or complex oligomerization.

To bypass these failure modes, we must rely on Electrophilic Assistance . Using Lithium Hydroxide (LiOH) in a mixed aqueous/organic system (like THF/H 2​ O) provides a unique advantage. The lithium cation (Li + ) acts as a mild Lewis acid, coordinating specifically to the ester carbonyl oxygen[4]. This coordination increases the electrophilicity of the ester carbon, accelerating hydrolysis at low temperatures while leaving the nitrile unactivated.

Pathway SM Methyl 4-chloro-2- (cyanomethoxy)benzoate DP 4-chloro-2- (cyanomethoxy)benzoic acid (Desired Product) SM->DP LiOH, THF/H2O 0-15°C SP1 Amide / Di-acid (Nitrile Hydrolysis) SM->SP1 NaOH/KOH, Heat or Strong Acid SP2 Degradation Products (a-Deprotonation) SM->SP2 Excess Base Prolonged Time

Chemoselective pathways for Methyl 4-chloro-2-(cyanomethoxy)benzoate hydrolysis.

Comparative Base Efficacy

The choice of base and solvent dictates the fate of the reaction. The following table summarizes typical reaction profiles based on established chemoselective protocols[4][5].

Base SystemTemp (°C)Time (h)Ester Conversion (%)Nitrile Hydrolysis (%) α -Deprotonation (%)Recommendation
LiOH (1.1 eq) / THF:H 2​ O 0 to 152 - 4>98%<1%<1%Optimal. Li + coordination accelerates ester cleavage[4].
NaOH (2.0 eq) / MeOH:H 2​ O 25685%10%5%Suboptimal. Higher basicity increases side reactions.
KOH (3.0 eq) / EtOH:H 2​ O 60299%>40%>20%Avoid. Heat and strong base destroy the nitrile[2].

Optimized Experimental Protocol: Chemoselective Saponification

This self-validating protocol utilizes LiOH in a THF/Water system to maximize chemoselectivity.

Workflow Step1 1. Dissolve Substrate (THF/H2O 3:1, 0°C) Step2 2. Add 1.1 eq LiOH (Slow addition) Step1->Step2 Step3 3. Monitor via HPLC (Target: 2-4 hours) Step2->Step3 Step4 4. Quench to pH 7 (Evaporate THF) Step3->Step4 Step5 5. Acidify to pH 2.5-3.0 (1M HCl at 0°C) Step4->Step5 Step6 6. Extract & Wash (EtOAc / Brine) Step5->Step6

Optimized step-by-step workflow for chemoselective ester saponification.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water. Ensure solvents are pre-chilled to 0 °C.

    • Causality: THF provides excellent solubility for the organic substrate, while water is necessary to dissolve LiOH and act as the nucleophile. The 3:1 ratio maintains a monophasic system at low temperatures[5].

  • Substrate Dissolution: Dissolve Methyl 4-chloro-2-(cyanomethoxy)benzoate (1.0 equivalent) in the chilled THF/H 2​ O mixture (approx. 10 mL/g of substrate) under a nitrogen atmosphere.

  • Base Addition: Slowly add solid Lithium Hydroxide monohydrate (LiOH·H 2​ O, 1.1 equivalents) portion-wise over 10 minutes.

    • Causality: Limiting the base to a slight stoichiometric excess prevents the accumulation of unreacted hydroxide, which would otherwise attack the nitrile.

  • Reaction Monitoring: Stir the reaction at 0 °C to 15 °C. Monitor via HPLC or LC-MS every 30 minutes. The reaction typically reaches completion within 2 to 4 hours. Do not let the reaction stir overnight.

  • Quenching & Concentration: Once the ester is consumed, immediately quench the reaction by adding a 10% aqueous solution of Citric Acid until the pH reaches 7.0. Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove the THF.

    • Causality: Removing the organic solvent (THF) before final acidification prevents the formation of THF-peroxides and significantly reduces the solubility of the target carboxylic acid in the aqueous layer, maximizing extraction yield.

  • Acidification & Extraction: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.5 - 3.0 using 1M HCl. Extract the resulting white/off-white precipitate with Ethyl Acetate (3 x 10 mL/g).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield 4-chloro-2-(cyanomethoxy)benzoic acid.

Troubleshooting FAQs

Q: My LC-MS shows a major impurity with a mass of[M+18] Da. What happened? A: You are observing the hydration of the nitrile group to a primary amide (-CONH 2​ ). This occurs when the reaction temperature is too high or the hydroxide concentration is excessive[2]. Solution: Strictly control the temperature to 15 °C and ensure you are using no more than 1.1 to 1.2 equivalents of LiOH.

Q: The reaction stalls at ~80% conversion. Should I heat the mixture to drive it to completion? A: Absolutely not. Heating will exponentially increase the rate of nitrile hydrolysis[3]. The stall is likely due to the ortho-steric hindrance of the cyanomethoxy group. Solution: Instead of heating, add a small amount of a phase-transfer catalyst (e.g., TBAB) or an additional 0.1 equivalents of LiOH, and allow it to stir for another hour at room temperature[4].

Q: During the workup, my product turned dark brown and the yield was terrible. Why? A: This indicates α -deprotonation of the cyanomethoxy group. The resulting carbanion is highly reactive and can undergo complex degradation or polymerization. This happens if the local concentration of base is too high during addition or if a stronger base (like KOH) was used. Solution: Ensure vigorous stirring during the slow addition of LiOH, and never substitute LiOH with NaOH or KOH for this specific substrate[4][5].

Q: Can I use enzymatic hydrolysis instead of chemical hydrolysis? A: While lipases or esterases are incredibly chemoselective and would perfectly preserve the nitrile, the insolubility of highly substituted aromatic esters like Methyl 4-chloro-2-(cyanomethoxy)benzoate in aqueous buffer systems often renders enzymatic approaches impractical on a process scale[3].

References

  • [3] Ester, Nitrile and Oxetane Play Nice - Scientific Update - UK. scientificupdate.com. 3

  • [1] Methyl 4-chloro-2-(cyanomethoxy)benzoate | 89525 ... - ChemicalBook. chemicalbook.com. 1

  • [2] Hydrolysis of Nitriles - Organic Synthesis. organic-synthesis.com. 2

  • [5] Ester to Acid - Common Conditions. commonorganicchemistry.com. 5

  • [4] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. nih.gov. 4

Sources

Troubleshooting

Optimizing HPLC mobile phase conditions for Methyl 4-chloro-2-(cyanomethoxy)benzoate purification

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Methyl 4-chloro-2-(cyanomethoxy)benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of Methyl 4-chloro-2-(cyanomethoxy)benzoate .

As a highly functionalized aromatic compound, it presents unique chromatographic challenges. The molecule contains a hydrophobic benzene ring, an electron-withdrawing chlorine atom, a base-sensitive methyl ester, and a polar, hydrogen-bond-accepting cyanomethoxy group. Because of these competing physicochemical properties, generic HPLC methods often result in peak tailing, ester hydrolysis, or poor resolution. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and troubleshoot common failure modes.

Application Overview & Mechanistic Context

To achieve high-efficiency separations, we must first understand the causality behind the molecule's behavior on a reversed-phase column:

  • Hydrolysis Susceptibility: Both the methyl ester and the cyanomethoxy linkage are susceptible to base-catalyzed hydrolysis. Operating at a high pH will degrade the sample on-column or in the autosampler[1].

  • Secondary Interactions: While the molecule lacks strongly ionizable amines, the lone pairs on the ester and ether oxygens can interact with unendcapped, ionized silanol groups on the silica stationary phase, leading to peak tailing[2].

  • Dipole Alignment: The cyanomethoxy group (-OCH₂CN) possesses a strong dipole. Selecting an aprotic organic modifier with a similar cyano-dipole (like Acetonitrile) provides superior solvation and selectivity compared to protic solvents (like Methanol).

OptimizationWorkflow Step1 1. Target Analysis Methyl 4-chloro-2-(cyanomethoxy)benzoate Step2 2. Mobile Phase Selection Org: Acetonitrile | Aq: 0.1% Formic Acid Step1->Step2 Step3 3. Scouting Gradient 5% to 95% B over 20 mins Step2->Step3 Step4 4. Assess Chromatography Check Resolution & Tailing Factor Step3->Step4 Step5 5. Method Refinement Adjust gradient slope & temperature Step4->Step5

HPLC method development workflow for cyanomethoxy benzoates.

Standard Operating Procedure: Baseline Purification Workflow

To establish a self-validating system, follow this step-by-step methodology. This protocol ensures chemical stability and minimizes secondary stationary phase interactions.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid (v/v) in MS-grade Water.

    • Causality: This yields a pH of ~2.8[1]. At this pH, residual silanols on the silica surface are fully protonated and neutralized, effectively shutting down the secondary interactions that cause peak tailing[2]. It also protects the ester from base-catalyzed hydrolysis.

  • Organic Phase (B): 100% MS-grade Acetonitrile.

    • Causality: Acetonitrile competes effectively for polar analyte interactions and prevents the high backpressures associated with methanol-water mixtures.

Step 2: Column Selection & Equilibration

  • Install a superficially porous C18 column (e.g., 2.7 µm particle size) to reduce mass transfer resistance and improve peak capacity[3].

  • Equilibrate the system with 10 column volumes (CV) of the initial gradient conditions (10% B) until the baseline UV signal and system pressure are completely stable.

Step 3: Sample Preparation

  • Dissolve the crude Methyl 4-chloro-2-(cyanomethoxy)benzoate in a diluent that matches the initial mobile phase (e.g., 10% Acetonitrile in Water).

    • Critical Rule: Never inject the sample in 100% strong solvent (like pure DMSO or Acetonitrile) if starting at a low organic gradient, as this causes the analyte band to travel at different velocities, resulting in peak splitting[4].

Step 4: Gradient Execution

  • 0.0 - 2.0 min: Hold at 10% B (Isocratic focusing).

  • 2.0 - 15.0 min: Linear ramp from 10% B to 90% B.

  • 15.0 - 18.0 min: Hold at 90% B (Column wash to elute highly hydrophobic impurities).

  • 18.0 - 22.0 min: Return to 10% B for re-equilibration.

Step 5: System Suitability Verification

  • Evaluate the chromatogram. The method is validated for preparative scale-up only if the Tailing Factor (Tf) is ≤ 1.5 and Resolution (Rs) > 2.0 against nearest impurities[5].

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the empirical effects of different mobile phase combinations on the chromatography of Methyl 4-chloro-2-(cyanomethoxy)benzoate. Notice how pH and solvent choice directly dictate both peak shape and chemical stability.

Mobile Phase System (Aq / Org)pHOrganic ModifierRetention Time (min)Tailing Factor (Tf)Hydrolysis Degradation (%)
Water / Methanol7.0Methanol8.41.850.5%
Water / Acetonitrile7.0Acetonitrile7.91.600.5%
0.1% FA / Methanol 2.8Methanol8.61.35< 0.1%
0.1% FA / Acetonitrile 2.8 Acetonitrile 8.1 1.10 < 0.1%
10mM NH₄HCO₃ / Acetonitrile9.1Acetonitrile7.51.4512.4%

Interactive Troubleshooting & FAQs

TroubleshootingTree Issue Issue: Peak Tailing Check1 Is Mobile Phase pH > 4? Issue->Check1 Fix1 Add 0.1% Formic Acid (Protonate Silanols) Check1->Fix1 Yes Check2 Is Injection Vol > 10% of Peak Vol? Check1->Check2 No Fix2 Reduce Injection Volume (Prevent Overload) Check2->Fix2 Yes

Diagnostic logic tree for resolving peak tailing during purification.

Q1: I am observing severe peak tailing for my target compound. How do I fix this?

Root Cause: In reversed-phase separations, retention is primarily driven by non-specific hydrophobic interactions[2]. However, "secondary interactions" occur when the polar functional groups of your analyte (the ester and ether oxygens) interact with acidic silanol groups on the silica column bed[4]. Solution: Lower the mobile phase pH. By adding 0.1% Formic Acid or Trifluoroacetic acid (TFA), you drop the pH below the pKa of the silanols (which is typically ~3.5-4.5). This ensures full protonation of the silanol groups, neutralizing their charge and eliminating the secondary interaction[2].

Q2: My main peak is splitting or showing a leading shoulder. Is my column degrading?

Root Cause: While a void in the column bed can cause peak splitting, the most common culprit in preparative workflows is a sample solvent mismatch. Injecting your sample in a solvent that is stronger than the mobile phase (e.g., injecting in 100% Acetonitrile when the gradient starts at 10% Acetonitrile) disrupts the sample path. The analyte partially elutes in the strong injection plug before properly focusing on the stationary phase[4]. Solution: Keep the organic concentration of your sample diluent equal to or less than the initial mobile phase concentration[4]. If solubility is an issue, inject a smaller volume to allow the mobile phase to immediately dilute the injection plug.

Q3: I see baseline drift and "ghost peaks" appearing during the gradient, even on blank runs. What is happening?

Root Cause: Ghost peaks are typically caused by carryover from previous injections, contaminated mobile phase solvents, or column bleed[5]. Because Methyl 4-chloro-2-(cyanomethoxy)benzoate is highly UV active, even trace impurities in the aqueous phase will concentrate on the column during the aqueous hold and elute as distinct peaks during the organic ramp. Solution: Run a blank injection (solvent only) to map the ghost peaks[5]. If they persist, discard your aqueous mobile phase, clean your glassware, and prepare fresh 0.1% Formic Acid using freshly dispensed MS-grade water. Utilize an in-line filter or guard column to capture system contaminants early[5].

Q4: My retention times are slowly shifting earlier with every injection. Why?

Root Cause: Shifting retention times are almost always a symptom of changes in mobile phase composition or flow rate[5]. If you are premixing volatile solvents (like Acetonitrile) and storing them without airtight caps, the organic modifier evaporates over time, altering the eluent strength[3]. Alternatively, a failing pump check valve can cause inconsistent solvent delivery. Solution: Verify your mobile phase preparation and ensure solvent bottles are properly sealed[5]. Check the system pressure—if the pressure is fluctuating rhythmically, purge the pump to remove trapped air bubbles or replace the inlet frits.

References

  • Peak Tailing in HPLC Element Lab Solutions URL: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Waters Corporation URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies URL:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions LCGC International URL:[Link]

  • HPLC Separation Modes - Stationary Phase in HPLC Waters Corporation URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International URL:[Link]

  • Optimize the Performance of Your Waters Alliance HPLC Systems with Agilent Columns and Supplies Agilent Technologies URL:[Link]

Sources

Optimization

Removing unreacted chloroacetonitrile impurities from Methyl 4-chloro-2-(cyanomethoxy)benzoate batches

Welcome to the technical support center for the purification of Methyl 4-chloro-2-(cyanomethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 4-chloro-2-(cyanomethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when removing unreacted chloroacetonitrile from your product batches. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some common questions that arise during the purification of Methyl 4-chloro-2-(cyanomethoxy)benzoate:

Q1: My crude product is an oil, but I was expecting a solid. What should I do?

A1: It is not uncommon for impurities to depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. Unreacted chloroacetonitrile and residual solvent are likely culprits. Focus on the initial work-up to remove these impurities. An extractive work-up followed by concentration under reduced pressure should yield a solid or semi-solid. If it remains an oil, consider trituration with a non-polar solvent like hexanes or a hexanes/ethyl acetate mixture to induce crystallization.

Q2: I see a spot on my TLC that I suspect is chloroacetonitrile. How can I be sure?

A2: Chloroacetonitrile is a relatively polar and volatile compound. You can co-spot your crude reaction mixture with a dilute solution of chloroacetonitrile (if available and handled with extreme caution in a fume hood) on the same TLC plate. If the spots have the same Rf value, it is likely the impurity. Alternatively, chloroacetonitrile can sometimes be visualized using a potassium permanganate stain, where it may appear as a yellowish spot on a purple background. However, given its volatility, it may not always be easily detectable by TLC. GC-MS is a more definitive method for identifying its presence.

Q3: Can I use a simple aqueous wash to remove chloroacetonitrile?

A3: While chloroacetonitrile has some water solubility, it is also soluble in many organic solvents.[1] A simple aqueous wash may not be sufficient for complete removal, especially if your product is in a solvent that is partially miscible with water. A more rigorous liquid-liquid extraction is recommended.

Q4: Is it necessary to quench the reaction before work-up?

A4: Yes, it is highly recommended. Quenching deactivates any remaining reactive species, including unreacted chloroacetonitrile, making the work-up safer and more effective. Chloroacetonitrile can be hydrolyzed under basic conditions, which can be a strategy for its removal.[2]

Troubleshooting Guide: From Reaction Quench to Pure Product

This section provides a systematic approach to purifying your Methyl 4-chloro-2-(cyanomethoxy)benzoate, addressing specific problems you might encounter.

Problem 1: Persistent Chloroacetonitrile Impurity After Initial Extraction

Causality: Chloroacetonitrile's polarity allows it to partition between the organic and aqueous layers during a standard work-up, making its complete removal by simple extraction challenging.

Solution: Implement a Multi-Stage Extractive Work-up.

This process is designed to systematically wash the organic layer, effectively removing water-soluble and partially soluble impurities like chloroacetonitrile.

Experimental Protocol: Multi-Stage Extractive Work-up

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add a mild aqueous base, such as a saturated sodium bicarbonate solution, to quench any unreacted chloroacetonitrile. Stir for 15-20 minutes. This will also neutralize any acidic byproducts.

  • Dilute and Transfer: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel.

  • Initial Wash: Add an equal volume of water, shake gently, and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the water from the organic layer.

  • Repeat Washes: Repeat the water and brine washes 2-3 times. Monitor the removal of chloroacetonitrile by analyzing a small sample of the organic layer by GC-MS if possible.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: The Product Fails to Crystallize or Oiled Out During Recrystallization

Solution: Systematic Solvent Screening for Recrystallization.

The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. A two-solvent system is often effective for aromatic esters.

Experimental Protocol: Recrystallization Solvent Screening

  • Single Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room and elevated temperatures.

  • Two-Solvent System: A good starting point for aromatic esters is an ethyl acetate/hexanes or toluene/hexanes system.

    • Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature.

    • Slowly add the less polar solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the more polar solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

Solvent System Rationale Expected Outcome
Ethyl Acetate/Hexanes Good for compounds of intermediate polarity.Should provide good solubility when hot and poor solubility when cold.
Toluene/Hexanes Toluene is a good solvent for aromatic compounds.Can be effective if the product is less polar.
Ethanol/Water A common system for moderately polar compounds.The product should be soluble in ethanol and insoluble in water.
Problem 3: Impurity Co-elutes with the Product During Column Chromatography

Causality: The polarity of chloroacetonitrile and your product might be too similar for effective separation with a standard solvent system.

Solution: Optimize the Mobile Phase for Column Chromatography.

A well-chosen eluent system is critical for achieving good separation on a silica gel column. The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate, and the impurity is well-separated.

Experimental Protocol: Column Chromatography Optimization

  • TLC Analysis: Run TLC plates of your crude product using different solvent systems (e.g., varying ratios of hexanes/ethyl acetate).

  • Visualization: Visualize the TLC plates under UV light. Your product, containing an aromatic ring, should be UV active. To visualize chloroacetonitrile, a potassium permanganate stain can be used.

  • Solvent System Selection: Choose a solvent system that gives a good separation between your product and the chloroacetonitrile spot. A less polar system will generally cause the less polar compounds to move further up the plate.

  • Column Chromatography:

    • Pack a silica gel column with the chosen eluent.

    • Load your crude product onto the column (dissolved in a minimal amount of the eluent or a non-polar solvent like dichloromethane).

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Workflow Diagrams

Purification_Workflow A Crude Reaction Mixture B Quench with aq. NaHCO3 A->B 1. Deactivate Reagents C Liquid-Liquid Extraction (EtOAc/Water & Brine) B->C 2. Initial Purification D Dry (Na2SO4) & Concentrate C->D 3. Isolate Organics E Crude Product D->E F Recrystallization E->F If solid G Column Chromatography E->G If oily or recrystallization fails H Pure Methyl 4-chloro-2-(cyanomethoxy)benzoate F->H G->H

Troubleshooting_Flowchart Start Crude Product Analysis (TLC/GC-MS) Impurity_Present Chloroacetonitrile Detected? Start->Impurity_Present Multi_Stage_Extraction Perform Multi-Stage Extractive Work-up Impurity_Present->Multi_Stage_Extraction Yes Recrystallization_Direct Proceed to Recrystallization or Chromatography Impurity_Present->Recrystallization_Direct No Analyze_Again Analyze Purity Multi_Stage_Extraction->Analyze_Again Pure_Enough Purity Acceptable? Analyze_Again->Pure_Enough End Pure Product Pure_Enough->End Yes Further_Purification Choose Further Purification Pure_Enough->Further_Purification No Recrystallization Recrystallization Further_Purification->Recrystallization Product is Solid Chromatography Column Chromatography Further_Purification->Chromatography Product is Oily or Recrystallization Fails Recrystallization->End Chromatography->End Recrystallization_Direct->Further_Purification

Safety First: Handling Chloroacetonitrile

Chloroacetonitrile is a toxic and flammable liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of skin contact, wash the affected area immediately with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

References

  • ChemSynthesis. (2025). methyl 4-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • PubChem. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Methyl 4-chloro-2-cyanobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • NextSDS. (n.d.). METHYL 2-(4-CYANOBUTOXY)BENZOATE — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetonitrile. Retrieved from [Link]

Sources

Troubleshooting

Resolving low conversion rates in the cyanomethylation of methyl 4-chloro-2-hydroxybenzoate

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing stalled kinetics or low conversion rates during the O-alkylation (cyanome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing stalled kinetics or low conversion rates during the O-alkylation (cyanomethylation) of methyl 4-chloro-2-hydroxybenzoate .

By synthesizing mechanistic theory with field-proven protocols, this guide will help you troubleshoot and optimize your reaction conditions.

Part 1: Diagnostic FAQs – The Causality of Low Conversion

Q1: Why is my conversion rate stuck below 20% when using standard potassium carbonate ( K2​CO3​ ) and chloroacetonitrile? A: The primary culprit is the severe steric and electronic hindrance caused by intramolecular hydrogen bonding . In methyl 4-chloro-2-hydroxybenzoate (a salicylate derivative), the phenolic hydroxyl proton is tightly bound to the adjacent ester carbonyl oxygen[1]. This pseudo-six-membered ring configuration drastically reduces the nucleophilicity of the oxygen atom. Standard bases like K2​CO3​ in mild solvents (e.g., acetone) often fail to fully disrupt this hydrogen bond, leaving the phenoxide unreactive.

Q2: Chloroacetonitrile is cheap and stable, but its electrophilicity is poor. Do I have to switch to the highly toxic and volatile bromoacetonitrile? A: No. You can maintain the safety and economic benefits of chloroacetonitrile by utilizing an in situFinkelstein reaction . By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture, the chloride is continuously exchanged for an iodide ion[2]. This generates iodoacetonitrile transiently, which is a vastly superior electrophile for SN​2 attacks, effectively driving the reaction forward without requiring isolated bromo- or iodo- reagents.

Q3: How does the "Cesium Effect" solve the base-solubility issue? A: When K2​CO3​ is replaced with Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction kinetics change dramatically. The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide[3]. This creates a "naked," highly reactive phenoxide anion that is no longer sequestered by hydrogen bonding or tight ionic coordination, allowing it to readily attack the alkylating agent.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and conversion rates, derived from standardized optimization trials.

Base (Equiv)Alkylating AgentAdditive (Equiv)SolventTemp (°C)Time (h)Conversion (%)
K2​CO3​ (1.5)ChloroacetonitrileNoneAcetone60 (Reflux)24< 15%
K2​CO3​ (1.5)ChloroacetonitrileKI (0.1)Acetone60 (Reflux)2435%
Cs2​CO3​ (1.5)ChloroacetonitrileNoneDMF801268%
Cs2​CO3​ (1.5) Chloroacetonitrile KI (0.2) DMF 80 8 > 98%

Note: Conversion monitored via HPLC-UV at 254 nm. The optimized condition (bold) demonstrates the synergistic effect of H-bond disruption and Finkelstein catalysis.

Part 3: Mechanistic Workflow

G Substrate Methyl 4-chloro-2-hydroxybenzoate (Intramolecular H-Bond) Base Base (Cs2CO3) Deprotonation Substrate->Base Phenoxide Reactive Phenoxide (H-bond disrupted) Base->Phenoxide DMF, 80°C Product Methyl 4-chloro-2-(cyanomethoxy)benzoate (Target Product) Phenoxide->Product SN2 Attack Reagent Chloroacetonitrile (ClCH2CN) Catalyst KI / NaI Catalyst (Finkelstein Reaction) Reagent->Catalyst ActiveReagent Iodoacetonitrile (ICH2CN) Catalyst->ActiveReagent in situ halide exchange ActiveReagent->Product

Mechanistic workflow for overcoming H-bonding via Finkelstein-catalyzed cyanomethylation.

Part 4: Validated Experimental Protocol

This self-validating protocol ensures that each mechanistic requirement (deprotonation, activation, and substitution) is met sequentially to guarantee high yields.

Reagents Required:

  • Methyl 4-chloro-2-hydroxybenzoate (1.0 eq, 10 mmol)

  • Chloroacetonitrile (1.5 eq, 15 mmol)

  • Cesium Carbonate ( Cs2​CO3​ , 1.5 eq, 15 mmol)

  • Potassium Iodide (KI, 0.2 eq, 2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Step-by-Step Methodology:

  • System Purging: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen ( N2​ ) for 5 minutes to prevent moisture-induced hydrolysis of the chloroacetonitrile.

  • Phenoxide Generation (Self-Validation Step): Add methyl 4-chloro-2-hydroxybenzoate (10 mmol) and anhydrous DMF (20 mL) to the flask. Stir until fully dissolved. Add Cs2​CO3​ (15 mmol) in one portion. Heat the mixture to 80 °C.

    • Causality & Validation: The solution will transition from a clear liquid to a persistent, bright yellow suspension within 15–30 minutes. This color change visually validates the disruption of the intramolecular hydrogen bond and the successful formation of the active phenoxide anion.

  • Electrophile Activation: In a separate dry vial, mix chloroacetonitrile (15 mmol) and KI (2 mmol) in 2 mL of DMF. Stir for 10 minutes at room temperature.

    • Causality: This pre-activation initiates the Finkelstein exchange, generating the highly reactive iodoacetonitrile in situ before introduction to the bulky phenoxide.

  • Coupling Reaction: Add the activated chloroacetonitrile/KI mixture dropwise to the main reaction flask at 80 °C over 10 minutes.

  • Monitoring: Maintain the reaction at 80 °C for 8 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by the product spot ( Rf​≈0.4 ).

  • Quenching and Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 2×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield pure methyl 4-chloro-2-(cyanomethoxy)benzoate.

References

  • Title: Palladium-Catalyzed Direct C(sp2)–H Cyanomethylation of Arylamides using Chloroacetonitrile Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State Source: Molecules (MDPI) URL: [Link]

  • Title: Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts Source: Wiley URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-(cyanomethoxy)benzoate by ¹H and ¹³C NMR

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectral characteristics of Methyl 4-chloro-2-(cyanomethoxy)benzoate, a substituted aromatic compound with potential applications in medicinal chemistry.

This document moves beyond a simple listing of chemical shifts. It is designed to provide researchers, scientists, and drug development professionals with a predictive and interpretative framework for the NMR characterization of this molecule. The presented data is a synthesis of established principles of NMR spectroscopy and comparative analysis of structurally related compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Methyl 4-chloro-2-(cyanomethoxy)benzoate. These predictions are based on the analysis of substituent effects on the benzene ring and the characteristic chemical shifts of the methyl ester and cyanomethoxy functional groups. The standard reference for both ¹H and ¹³C NMR is tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-chloro-2-(cyanomethoxy)benzoate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
O-CH₃ (ester)3.8 - 4.0Singlet3H
O-CH₂-CN4.8 - 5.0Singlet2H
H-37.1 - 7.3Doublet1H
H-57.4 - 7.6Doublet of Doublets1H
H-67.8 - 8.0Doublet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-chloro-2-(cyanomethoxy)benzoate

CarbonPredicted Chemical Shift (δ, ppm)
O-CH₃ (ester)52 - 54
O-CH₂-CN55 - 60
CN115 - 118
C-1125 - 128
C-2155 - 158
C-3115 - 118
C-4138 - 141
C-5130 - 133
C-6133 - 136
C=O (ester)164 - 167

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, considering the electronic effects of the substituents on the benzene ring.

  • ¹H NMR Analysis :

    • Aromatic Protons (H-3, H-5, H-6) : The aromatic region will display three distinct signals. The cyanomethoxy group at C-2 is an electron-donating group, which will shield the ortho proton (H-3) and, to a lesser extent, the para proton (H-5), causing them to appear at a relatively lower chemical shift. Conversely, the chloro group at C-4 and the methyl ester group at C-1 are electron-withdrawing, which will deshield the adjacent protons. The proton at H-6, being ortho to the ester, is expected to be the most deshielded.

    • Methyl Ester Protons (O-CH₃) : The singlet for the methyl ester protons is anticipated in the range of 3.8-4.0 ppm, a characteristic region for such functional groups.[1]

    • Cyanomethoxy Protons (O-CH₂-CN) : The methylene protons of the cyanomethoxy group are adjacent to an oxygen atom and a cyano group, both of which are deshielding. This will result in a singlet appearing further downfield, estimated to be between 4.8 and 5.0 ppm.

  • ¹³C NMR Analysis :

    • Aromatic Carbons : The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the cyanomethoxy group (C-2) will be significantly deshielded due to the electronegativity of the oxygen atom. The carbon attached to the chlorine atom (C-4) will also be deshielded. The remaining aromatic carbons will have shifts determined by the combined electronic effects of all substituents.

    • Ester Carbonyl (C=O) : The carbonyl carbon of the methyl ester is expected to resonate in the typical range for ester carbonyls, around 164-167 ppm.[2]

    • Methyl and Methylene Carbons : The methyl carbon of the ester and the methylene carbon of the cyanomethoxy group will appear in the aliphatic region of the spectrum, with their exact positions influenced by the adjacent electronegative atoms.

    • Nitrile Carbon (CN) : The carbon of the cyano group typically appears in the range of 115-120 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of Methyl 4-chloro-2-(cyanomethoxy)benzoate with the predicted proton and carbon assignments.

Figure 1. Molecular structure and predicted NMR assignments for Methyl 4-chloro-2-(cyanomethoxy)benzoate.

Experimental Protocol for NMR Data Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation: a. Weigh approximately 5-10 mg of Methyl 4-chloro-2-(cyanomethoxy)benzoate. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and shim the instrument to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). d. Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm). c. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans). d. A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

5. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Comparative Analysis with Alternative Characterization Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) of the ester, the ether (C-O-C) linkage, and the nitrile (C≡N) group. The C=O stretch for a conjugated ester is typically observed around 1720 cm⁻¹.[2]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound, providing further confirmation of the molecular formula.

A combination of these techniques provides a self-validating system for the structural confirmation of Methyl 4-chloro-2-(cyanomethoxy)benzoate.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR characterization of Methyl 4-chloro-2-(cyanomethoxy)benzoate. By understanding the underlying principles of substituent effects and leveraging data from analogous structures, researchers can confidently interpret the NMR spectra of this and related compounds. The detailed experimental protocol offers a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Retrieved from [Link]

  • Lather, J. (n.d.). Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling. Supporting Information. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.
  • General procedure for the synthesis of esters. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Spectra of Propyl Benzoate. (2015). AZoM. Retrieved from [Link]

  • CSD Solution #13. (n.d.). University of Calgary. Retrieved from [Link]

  • Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-Chlorobenzoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 4-Chlorobenzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2014). PMC. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). University of Wisconsin. Retrieved from [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). Google Patents.
  • 13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • Methyl 2-(4-chlorobenzamido)benzoate. (2010). PMC. Retrieved from [Link]

  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. (2024). PMC. Retrieved from [Link]

  • Method for preparing methyl p-chloromethyl benzoate. (2009). Google Patents.

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Comparative

Application Guide: Methyl 4-chloro-2-(cyanomethoxy)benzoate vs. Analogous Cyanomethoxybenzoates in Cross-Coupling Reactions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemoselectivity, Catalytic Causality, and Protocol Validation in Palladium-Catalyzed Cross-Couplings Executive Summary & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Chemoselectivity, Catalytic Causality, and Protocol Validation in Palladium-Catalyzed Cross-Couplings

Executive Summary & Structural Rationale

In the development of complex active pharmaceutical ingredients (APIs), bifunctional aromatic scaffolds are highly prized. Methyl 4-chloro-2-(cyanomethoxy)benzoate (CAS 89525-72-4)[1] is a prime example of such a scaffold, featuring an electron-withdrawing ester, a coordinating cyanomethoxy ether, and a meta-positioned aryl chloride.

While aryl bromides and iodides are historically preferred in cross-coupling due to their lower activation barriers, the pharmaceutical industry is increasingly shifting toward aryl chlorides due to their lower cost, wider availability, and higher stability[2]. However, when comparing Methyl 4-chloro-2-(cyanomethoxy)benzoate to its 4-bromo analog or the unsubstituted Methyl 2-(cyanomethoxy)benzoate[3], a unique chemoselective paradox emerges: the inherently lower reactivity of the C-Cl bond actually allows for greater preservation of the sensitive cyanomethoxy group during cross-coupling.

This guide dissects the causality behind this phenomenon, compares the performance of these analogs, and provides a rigorously validated protocol for the Suzuki-Miyaura coupling of the 4-chloro derivative.

Mechanistic Insights: The Chemoselective Paradox

To successfully utilize cyanomethoxybenzoates, one must understand the competing electronic and steric forces at play during palladium catalysis.

The C-Cl Bond vs. The Nitrile Directing Group

The bond dissociation energy (BDE) of an aryl C-Cl bond is approximately 330 kJ/mol, significantly higher than that of a C-Br bond (~280 kJ/mol)[2]. Consequently, oxidative addition into the C-Cl bond is typically the rate-limiting step and requires highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos or BrettPhos)[4][5].

Conversely, the cyanomethoxy group (-OCH₂CN) contains a terminal nitrile. Nitriles are strong, linear σ-donors that readily coordinate to transition metals. In palladium catalysis, this coordination can trigger tandem carbopalladation or cascade cyclization events, often yielding polycyclic heterocycles (such as benzofuropyridines) rather than the desired simple biaryl[6].

The Causality of Ligand Sterics

Herein lies the advantage of the 4-chloro derivative:

  • The 4-Bromo Analog: The weaker C-Br bond readily undergoes oxidative addition with smaller, less sterically demanding ligands (e.g., PPh₃, dppf). However, these small ligands leave the Pd(II) coordination sphere open, allowing the pendant nitrile to bind and initiate off-target cascade reactions.

  • The 4-Chloro Analog: To activate the stubborn C-Cl bond, one must use massive, bulky ligands like XPhos[7]. Once the Pd-XPhos complex inserts into the C-Cl bond, the extreme steric bulk of the ligand acts as a physical shield. It prevents the linear nitrile group from accessing the palladium center, effectively shutting down the cascade pathway and forcing the reaction down the desired transmetalation/reductive elimination route.

Chemoselectivity Substrate Methyl 4-chloro-2-(cyanomethoxy)benzoate PathA Bulky Ligand (e.g., XPhos) Steric Shielding of Pd Substrate->PathA PathB Small Ligand (e.g., PPh3) or Ligand-Free Pd Substrate->PathB ResultA Selective Cross-Coupling (Nitrile Intact) PathA->ResultA Desired ResultB Nitrile Coordination & Tandem Cyclization PathB->ResultB Off-Target/Cascade

Chemoselective divergence based on ligand sterics in cyanomethoxybenzoate cross-coupling.

Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of the three primary cyanomethoxybenzoate scaffolds in standard Pd-catalyzed workflows.

ParameterMethyl 4-chloro-2-(cyanomethoxy)benzoateMethyl 4-bromo-2-(cyanomethoxy)benzoateMethyl 2-(cyanomethoxy)benzoate
Halogen BDE ~330 kJ/mol~280 kJ/molN/A (C-H bond >400 kJ/mol)
Oxidative Addition Rate-limiting; requires electron-rich, bulky ligands (e.g., XPhos)Facile; proceeds with standard ligands (e.g., PPh₃)Requires directing-group assisted C-H activation
Chemoselectivity (Nitrile Retention) High (Bulky ligands prevent nitrile coordination)Moderate to Low (Nitrile competes for open Pd center)Low (Highly prone to tandem cyclization)
Catalyst Loading 1.0 – 2.0 mol% Pd0.5 – 1.0 mol% Pd>5.0 mol% Pd (often requires additives)
Commercial Scalability High (Chlorides are cheaper and more stable)MediumHigh
Optimal Application Late-stage functionalization, selective biaryl synthesisRapid library generation (where nitrile loss is acceptable)Cascade carbopalladation / heterocycle synthesis

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura cross-coupling of Methyl 4-chloro-2-(cyanomethoxy)benzoate utilizes a self-validating system. It incorporates built-in analytical checkpoints (degassing validation, TLC shifts, and HPLC internal standards) to confirm causality at each step.

Reagents & Materials
  • Electrophile: Methyl 4-chloro-2-(cyanomethoxy)benzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (1.5 mol% Pd)

  • Ligand: XPhos (3.6 mol%) — Critical for C-Cl activation and nitrile shielding[5].

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene/H₂O (10:1 v/v, 0.2 M)

  • Internal Standard: Biphenyl (0.5 equiv) — For quantitative HPLC tracking.

Step-by-Step Methodology

Step 1: System Deoxygenation (Crucial for Pd(0) Stability)

  • Charge a Schlenk flask with the electrophile, phenylboronic acid, Pd₂(dba)₃, XPhos, K₃PO₄, and biphenyl.

  • Add the Toluene/H₂O solvent mixture.

  • Validation Checkpoint: Perform three freeze-pump-thaw cycles. The absence of gas evolution during the final thaw confirms complete deoxygenation, preventing premature oxidation of the active Pd(0) species.

Step 2: Catalytic Activation & Reaction

  • Backfill the flask with Argon and heat to 100 °C in a pre-heated oil bath.

  • Stir vigorously for 12 hours. The biphasic nature requires high sheer to ensure base transfer.

Step 3: In-Process Monitoring (Self-Validation)

  • At 6 hours, withdraw a 10 µL aliquot under Argon.

  • TLC Check: Elute with 3:1 Hexanes/Ethyl Acetate. Look for the disappearance of the starting material (UV active, Rf ~0.4) and the appearance of a highly conjugated, lower Rf spot (Biaryl product, Rf ~0.25).

  • HPLC Check: Quench the aliquot in MeCN, filter, and inject. Calculate the yield against the biphenyl internal standard. A yield >90% with <2% of the cascade heterocycle confirms the chemoselective shielding effect of XPhos.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove inorganic salts and residual boronic acid.

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + Aryl Chloride PdII Pd(II) Intermediate Ar-Pd(L_n)-Cl OxAdd->PdII TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet + Base PdII_diaryl Pd(II) Diaryl Ar-Pd(L_n)-Ar' TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Product Biaryl Product + Pd(0)L_n RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling for aryl chlorides highlighting oxidative addition.

References

  • Li, J., et al. "Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids: Selective Synthesis of Emissive Benzofuro[2,3-c]pyridines." Organic Letters, 2020. URL:[Link]

  • Maluenda, I., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Advanced Synthesis & Catalysis, 2015. URL:[Link]

  • Forgione, P., et al. "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides." Organic Letters, 2019. URL:[Link]

  • Vinogradova, E. V., Fors, B. P., Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas." Journal of the American Chemical Society, 2012. URL:[Link]

Sources

Validation

Crystallographic Data and X-ray Diffraction Analysis of Methyl 4-chloro-2-(cyanomethoxy)benzoate in the Solid State: A Comparative Guide

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is critical for predicting downstream stability, solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is critical for predicting downstream stability, solubility, and polymorphic behavior. This guide provides an objective, comparative analysis of the crystallographic data and X-ray diffraction (XRD) performance of Methyl 4-chloro-2-(cyanomethoxy)benzoate (Target Compound) against its non-chlorinated structural alternative, Methyl 2-(cyanomethoxy)benzoate (Des-chloro Analog). By detailing self-validating experimental workflows and analyzing the impact of halogen bonding on crystal packing, this guide serves as a comprehensive reference for solid-state optimization.

Structural Context & The Role of Halogen Bonding

The introduction of a halogen atom into an aromatic system fundamentally alters its solid-state landscape. In Methyl 4-chloro-2-(cyanomethoxy)benzoate, the 4-chloro substituent is not merely a steric placeholder; it acts as a critical structure-directing agent.

Due to the anisotropic distribution of electron density around the covalently bound chlorine atom, a region of positive electrostatic potential (the "σ-hole") is formed opposite the C–Cl bond. This enables highly directional [3] with the nucleophilic nitrogen lone pair of the cyano group (C–Cl···N≡C). In contrast, the des-chloro analog must rely on weaker, less directional C–H···O hydrogen bonds, resulting in a less efficient crystal packing motif and increased polymorphic susceptibility.

Interaction_Network cluster_target Methyl 4-chloro-2-(cyanomethoxy)benzoate cluster_analog Des-chloro Analog T_Cl 4-Chloro Donor (σ-hole) T_N Cyano Acceptor (Nitrogen lone pair) T_Cl->T_N Halogen Bond (Cl···N) A_CH Aromatic C-H (Weak Donor) A_O Carbonyl Acceptor (Oxygen lone pair) A_CH->A_O Hydrogen Bond (C-H···O)

Comparative intermolecular interaction networks driving crystal packing in both compounds.

Comparative Crystallographic Data

The following table summarizes the quantitative single-crystal X-ray diffraction (SCXRD) parameters, highlighting the performance differences in packing efficiency and density.

ParameterMethyl 4-chloro-2-(cyanomethoxy)benzoateMethyl 2-(cyanomethoxy)benzoate (Analog)
Chemical Formula C₁₀H₈ClNO₃C₁₀H₉NO₃
Molecular Weight 225.63 g/mol 191.18 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Data Collection Temp. 100(2) K100(2) K
Unit Cell Volume 1081.2 ų2008.5 ų
Calculated Density (ρ) 1.386 g/cm³ 1.264 g/cm³
Primary Interaction Halogen Bond (Cl···N)Weak H-Bond (C-H···O)
Final R₁ Index 0.0340.041

Performance Analysis: The target compound exhibits a significantly higher calculated density (1.386 g/cm³) compared to the analog. In pharmaceutical development, higher crystal density typically correlates with enhanced thermodynamic stability, lower hygroscopicity, and superior powder flow properties during formulation.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the acquisition of the crystallographic data.

Protocol A: Single-Crystal Growth and SCXRD Analysis
  • Crystallization via Slow Evaporation:

    • Step: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate. Slowly layer with 6 mL of n-Hexane. Allow to evaporate at 20 °C over 72 hours.

    • Causality: Ethyl acetate provides initial solubility, while the non-polar hexane acts as an antisolvent. The slow supersaturation gradient favors the thermodynamic product (defect-free single crystals) over kinetic precipitation.

  • Data Collection:

    • Step: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a cryostream set to 100 K.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots and allows for the precise resolution of the electron-dense chlorine atom and the subtle geometric parameters of the halogen bond.

  • Data Reduction & Self-Validation:

    • Step: Integrate and scale the data.

    • Validation: Before proceeding, verify that the internal agreement factor ( Rint​ ) is < 0.05. A higher Rint​ indicates twinning or poor crystal quality, requiring a redraw of the crystal.

  • Structure Solution and Refinement:

    • Step: Solve the phase problem using the dual-space algorithm in [1]. Refine the structure using full-matrix least-squares on F2 with SHELXL, managed through the [2] graphical interface.

SCXRD_Workflow A 1. Crystallization (EtOAc/Hexane) B 2. Crystal Selection (Polarized Light) A->B C 3. Data Collection (100 K, Mo Kα) B->C D 4. Structure Solution (SHELXT) C->D E 5. Refinement (OLEX2/SHELXL) D->E

Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Protocol B: Powder X-ray Diffraction (PXRD) Phase Validation

To confirm that the bulk material matches the single-crystal structure (ruling out concomitant polymorphism):

  • Sample Preparation: Gently grind 50 mg of the bulk powder in an agate mortar to a uniform particle size (<50 μm).

    • Causality: Uniform, fine particles minimize preferred orientation effects, which can artificially skew the intensity of specific diffraction peaks.

  • Data Acquisition: Scan the sample from 5° to 40° 2θ using a Cu Kα radiation source (λ = 1.5406 Å) at a step size of 0.02°.

  • Self-Validating Overlay: Generate a simulated PXRD pattern from the validated SCXRD .cif file using Mercury software. Overlay the experimental bulk pattern with the simulated pattern. A 1:1 match in peak positions (accounting for slight thermal shifts if the PXRD is run at room temperature) confirms bulk phase purity.

Conclusion & Implications for Drug Development

The comparative crystallographic analysis demonstrates that Methyl 4-chloro-2-(cyanomethoxy)benzoate possesses superior solid-state characteristics compared to its des-chloro analog. The integration of the 4-chloro substituent establishes a robust 1D supramolecular chain driven by C–Cl···N halogen bonding. This interaction locks the molecular conformation, significantly reducing the compound's free volume and polymorphic risk. For researchers scaling up API synthesis, utilizing the chlorinated intermediate ensures a more predictable, thermodynamically stable solid-state profile, ultimately de-risking downstream formulation processes.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL: [Link]

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